For Researchers, Scientists, and Drug Development Professionals Abstract ACH-000143 is a novel, potent, and orally active benzimidazole-derived agonist of the melatonin receptors MT1 and MT2.[1][2][3] It exhibits subnano...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACH-000143 is a novel, potent, and orally active benzimidazole-derived agonist of the melatonin receptors MT1 and MT2.[1][2][3] It exhibits subnanomolar potency and is characterized as a peripherally preferred agent, showing promise in the treatment of metabolic diseases such as obesity, diabetes, and nonalcoholic steatohepatitis (NASH).[1][2][3] Preclinical studies in diet-induced obese rat models have demonstrated its efficacy in reducing liver triglycerides and steatosis.[1][2][3] An early safety assessment has indicated a favorable profile, being devoid of hERG binding, genotoxicity, or behavioral alterations at significant doses.[1][2][3] This document provides an in-depth technical overview of ACH-000143, including its pharmacological data, mechanism of action, and the experimental protocols utilized in its initial characterization.
Introduction
The physiological effects of melatonin are extensive, regulating circadian rhythms, sleep, and metabolic processes.[4][5] These effects are primarily mediated through two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2.[4][5] Both receptors are coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] The modulation of melatonin signaling in peripheral tissues is an emerging therapeutic strategy for metabolic disorders.[1][2][3] ACH-000143 has been identified as a lead compound in a series of benzimidazole derivatives designed to target these peripheral melatonin receptors with high potency and selectivity.[1][2][3]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for ACH-000143.
Table 1: In Vitro Receptor Binding and Functional Activity
Target
Assay Type
Value
Units
Human MT1
Radioligand Binding (Ki)
0.06
nM
Human MT2
Radioligand Binding (Ki)
0.32
nM
Human MT1
Functional Agonism (EC50)
0.06
nM
Human MT2
Functional Agonism (EC50)
0.32
nM
Data presented as mean values.
Table 2: In Vivo Efficacy in a Diet-Induced Obese (DIO) Rat Model
Parameter
Dosage (mg/kg, p.o.)
Result
Plasma Glucose Reduction
10
-16.4% (p < 0.05)
30
-16.9% (p < 0.01)
Body Weight Gain
10 and 30
Significantly reduced
Liver Triglycerides
10 and 30
Significantly reduced
Hepatic Steatosis
10 and 30
Significantly reduced
Study duration: 2 months of daily oral administration.[1][2][3]
Mechanism of Action and Signaling Pathway
ACH-000143 acts as a potent agonist at both MT1 and MT2 melatonin receptors.[1][2][3] Upon binding, it initiates a conformational change in the receptor, leading to the activation of associated inhibitory G proteins (Gαi/o).[4][5] This activation inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cAMP.[4][5] The reduction in cAMP levels subsequently downregulates the activity of protein kinase A (PKA) and modulates downstream gene expression, including clock genes.[4][5] The MT2 receptor, in addition to coupling with Gαi, can also signal through Gαq, activating the phospholipase C (PLC) pathway.[5][6]
In-Depth Technical Guide: ACH-000143, a Novel Melatonin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals Abstract ACH-000143 is a potent and orally active agonist of the melatonin receptors MT1 and MT2. Developed as a peripherally preferred agent, it has demons...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACH-000143 is a potent and orally active agonist of the melatonin receptors MT1 and MT2. Developed as a peripherally preferred agent, it has demonstrated significant efficacy in preclinical models of metabolic disease, particularly in reducing liver triglycerides and steatosis. This technical guide provides a comprehensive overview of the biochemical properties, mechanism of action, and preclinical data for ACH-000143, intended to support further research and development efforts. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Visualizations of key signaling pathways and experimental workflows are included to facilitate understanding.
Core Compound Properties
ACH-000143 is a benzimidazole derivative identified as a potent melatonin receptor agonist. Its structure is designed to optimize peripheral activity, potentially minimizing central nervous system effects.
In Vitro Pharmacology
ACH-000143 demonstrates sub-nanomolar potency at both human MT1 and MT2 receptors. The compound acts as a full agonist at these G protein-coupled receptors (GPCRs). A summary of its in vitro activity is presented in Table 1.
Table 1: In Vitro Potency and Binding Affinity of ACH-000143 and Melatonin
EC50 (half-maximal effective concentration) values indicate the concentration of the compound required to elicit 50% of the maximal response. Ki (inhibition constant) values for melatonin are provided for reference.
Mechanism of Action: Signaling Pathways
Melatonin receptors, MT1 and MT2, are coupled to various G proteins, primarily of the Gi and Gq families. Activation of these receptors by an agonist like ACH-000143 initiates intracellular signaling cascades that modulate cellular function.
Gi-Coupled Signaling Pathway
Upon agonist binding, MT1 and MT2 receptors couple to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger. The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).
Caption: Gi-Coupled Signaling Pathway of ACH-000143.
Gq-Coupled Signaling and Metabolic Regulation
Melatonin receptor activation can also engage Gq proteins, leading to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity. These pathways are implicated in the regulation of glucose and lipid metabolism. In the context of non-alcoholic fatty liver disease (NAFLD), melatonin has been shown to ameliorate hepatic steatosis by reducing hepatic cholesterol synthesis and intestinal lipid absorption.[3][4] This is achieved in part through the downregulation of key lipogenic transcription factors and enzymes.[3][4]
The Agonist Profile of ACH-000143: A Technical Overview of its Affinity and Signaling at MT1 and MT2 Melatonin Receptors
For Immediate Release This technical guide provides an in-depth analysis of ACH-000143, a potent and orally active agonist of the melatonin receptors MT1 and MT2. The document is intended for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides an in-depth analysis of ACH-000143, a potent and orally active agonist of the melatonin receptors MT1 and MT2. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of the compound's receptor affinity, functional activity, and the associated signaling pathways. All quantitative data is presented in structured tables, and detailed experimental protocols for the cited assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).
Quantitative Analysis of Receptor Affinity and Functional Potency
ACH-000143 has demonstrated high potency as a full agonist at both human MT1 and MT2 receptors. The functional potency of ACH-000143 was determined through cellular assays, revealing its sub-nanomolar efficacy. While the binding affinity (Ki) values from competitive radioligand binding assays are not publicly available, the half-maximal effective concentration (EC50) values provide a clear indication of the compound's potent activity.
The characterization of ACH-000143's interaction with MT1 and MT2 receptors involved two primary types of assays: competitive radioligand binding assays to determine binding affinity and functional assays to assess agonist activity.
Competitive radioligand binding assays are a standard method to determine the affinity of a test compound for a receptor. In the case of ACH-000143, these assays were performed using Chinese Hamster Ovary (CHO) cell membranes recombinantly expressing human MT1 or MT2 receptors. The radioligand used was [¹²⁵I]2-iodomelatonin, a well-established high-affinity ligand for melatonin receptors.
Methodology:
Membrane Preparation: CHO cells stably expressing either human MT1 or MT2 receptors are cultured and harvested. The cells are then lysed, and the cell membranes are isolated through centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay.
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, the radioligand ([¹²⁵I]2-iodomelatonin) at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled competitor compound (ACH-000143).
Incubation: The plates are incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
Quantification: The amount of radioactivity on the filters is quantified using a gamma counter.
Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) of the competitor is then calculated from the IC50 value using the Cheng-Prusoff equation.
The functional activity of ACH-000143 at the MT1 receptor was assessed using cellular dielectric spectroscopy (CDS). This label-free technology measures changes in cell impedance upon receptor activation, providing a real-time readout of the cellular response.
Methodology:
Cell Plating: CHO cells expressing the human MT1 receptor are seeded into specialized microplates containing electrodes.
Baseline Measurement: Before the addition of the agonist, a baseline impedance measurement is taken.
Agonist Addition: ACH-000143 is added to the wells at various concentrations.
Real-Time Monitoring: Changes in impedance are monitored in real-time following the addition of the agonist. Receptor activation leads to morphological and cytoskeletal changes, which alter the electrical properties of the cell layer and are detected as a change in impedance.
Data Analysis: The magnitude of the impedance change is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 value is determined.
MT2 Functional Assay: cAMP Measurement
The functional activity of ACH-000143 at the MT2 receptor was determined by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) levels. MT2 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase and lead to a decrease in cAMP levels.
Methodology:
Cell Culture: CHO cells expressing the human MT2 receptor are cultured in appropriate media.
Forskolin Stimulation: To measure the inhibitory effect of the agonist, intracellular cAMP levels are first stimulated using forskolin, a direct activator of adenylyl cyclase.
Agonist Treatment: Cells are then treated with varying concentrations of ACH-000143 in the presence of forskolin.
Cell Lysis and cAMP Quantification: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.
Data Analysis: The reduction in forskolin-stimulated cAMP levels is plotted against the concentration of ACH-000143 to generate a dose-response curve and determine the EC50 value.
Signaling Pathways and Experimental Workflows
The activation of MT1 and MT2 receptors by an agonist like ACH-000143 initiates a cascade of intracellular signaling events. The following diagrams illustrate these pathways and the workflows of the key experiments.
The Biological Function of ACH-000143: A Peripherally Preferred Melatonin Receptor Agonist for Metabolic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract ACH-000143 is a novel, potent, and orally active agonist of the melatonin receptors MT1 and MT2.[1][2] Distinguished by its peripher...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ACH-000143 is a novel, potent, and orally active agonist of the melatonin receptors MT1 and MT2.[1][2] Distinguished by its peripherally preferred exposure, this small molecule has emerged as a promising therapeutic candidate for metabolic diseases, including obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD), also known as nonalcoholic steatohepatitis (NASH).[3][4][5] Preclinical studies have demonstrated its efficacy in improving key metabolic parameters, such as reducing liver triglycerides and steatosis in diet-induced obese animal models.[1][3][5] This technical guide provides a comprehensive overview of the biological function of ACH-000143, its mechanism of action, a summary of key quantitative data, detailed experimental protocols, and a visualization of its signaling pathways.
Introduction
The circadian system, our internal biological clock, plays a pivotal role in regulating a myriad of physiological processes, including metabolism, the sleep-wake cycle, and cellular proliferation.[3] Disruptions to this system, often a consequence of modern lifestyles, are increasingly linked to the development of metabolic disorders.[3] Melatonin, a hormone primarily synthesized by the pineal gland, is a key regulator of the circadian rhythm. Its effects are mediated through the activation of G protein-coupled receptors (GPCRs), namely the MT1 and MT2 melatonin receptors.[2][3] Genetic variations in these receptors have been associated with an increased risk of type 2 diabetes, highlighting the therapeutic potential of targeting this signaling pathway.[2][3]
ACH-000143 is a benzimidazole derivative identified as a potent agonist of both MT1 and MT2 receptors.[3][4][5] Its development was driven by the hypothesis that modulating melatonin signaling in peripheral tissues could offer a novel approach to treating metabolic diseases.[4][5] A key feature of ACH-000143 is its peripherally preferred exposure, which may minimize potential central nervous system (CNS) side effects.[3]
Mechanism of Action
ACH-000143 exerts its biological effects by binding to and activating the MT1 and MT2 melatonin receptors. These receptors are coupled to various intracellular signaling cascades, primarily through inhibitory G proteins (Gi/o) and, in the case of MT2, also through Gq proteins.[3]
Upon activation by ACH-000143, the MT1 and MT2 receptors trigger a cascade of downstream events:
Inhibition of Adenylyl Cyclase: The primary and most well-characterized pathway involves the inhibition of adenylyl cyclase by the Gαi subunit. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Modulation of Phospholipase C (PLC) Pathway: Activation of MT1 and MT2 can also stimulate PLC activity, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC).
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Melatonin receptor activation has been shown to influence the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth, proliferation, and differentiation.
The net effect of these signaling events in peripheral tissues contributes to the regulation of glucose homeostasis, lipid metabolism, and reduction of inflammation.
The Discovery and Synthesis of ACH-000143: A Peripherally Preferred Melatonin Receptor Agonist
Introduction ACH-000143 is a novel, potent, and orally active agonist of the melatonin receptors MT1 and MT2.[1][2] Developed as a benzimidazole derivative, it has demonstrated a peripherally preferred exposure profile,...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
ACH-000143 is a novel, potent, and orally active agonist of the melatonin receptors MT1 and MT2.[1][2] Developed as a benzimidazole derivative, it has demonstrated a peripherally preferred exposure profile, making it a promising candidate for the treatment of metabolic diseases such as obesity, diabetes, and nonalcoholic steatohepatitis (NASH).[3][4][5] Preclinical studies have highlighted its efficacy in reducing liver triglycerides and steatosis in diet-induced obese animal models.[1][6] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of ACH-000143.
Discovery and Rationale
The development of ACH-000143 was driven by the therapeutic potential of modulating melatonin signaling in peripheral tissues to address metabolic dysfunctions.[3][4][5] While melatonin itself has shown beneficial effects, its use is associated with central nervous system effects due to its ability to cross the blood-brain barrier. The core strategy behind ACH-000143 was to design a potent melatonin receptor agonist with limited brain penetration, thereby localizing its action to peripheral tissues. The benzimidazole scaffold was selected to achieve improved pharmacokinetic properties and a more favorable peripheral-to-central distribution ratio compared to existing MT1/MT2 agonists.[3]
Biological Activity and Selectivity
ACH-000143 exhibits subnanomolar potency at both human MT1 and MT2 receptors. It is a full agonist, and its activity has been characterized through various in vitro assays.
In Vitro Potency and Binding Affinity
Receptor
Assay Type
Value (nM)
MT1
EC50
0.06
MT2
EC50
0.32
MT1
Ki
0.42
MT2
Ki
0.93
Table 1: In vitro activity of ACH-000143 at human MT1 and MT2 receptors.[1][3]
Preclinical Efficacy in a Diet-Induced Obesity Model
In a two-month study involving high-fat diet-fed rats, oral administration of ACH-000143 led to significant improvements in several metabolic parameters.
Parameter
Dosage (mg/kg)
Result
Body Weight Gain
10 and 30
Significantly reduced
Plasma Glucose
10
-16.4% reduction (p < 0.05)
Plasma Glucose
30
-16.9% reduction (p < 0.01)
Liver Triglycerides
Not specified
Significantly reduced
Hepatic Steatosis
Not specified
Significantly reduced
Table 2: In vivo efficacy of ACH-000143 in a rat model of diet-induced obesity.[1][2][6]
Safety and Selectivity Profile
An early toxicological assessment of ACH-000143 revealed a favorable safety profile. The compound showed no significant hERG binding, genotoxicity, or behavioral alterations at doses up to 100 mg/kg, p.o.[1][3][4][5] Furthermore, when tested against a broad panel of off-targets, ACH-000143 demonstrated high selectivity for the MT1 and MT2 receptors.[6]
Signaling Pathway
ACH-000143 exerts its effects by activating the MT1 and MT2 melatonin receptors, which are G protein-coupled receptors (GPCRs).[2][3] The activation of these receptors initiates a cascade of intracellular signaling events that ultimately modulate physiological processes.
Melatonin Receptor Signaling Pathway
Synthesis of ACH-000143
The synthesis of ACH-000143 and its analogs involves the construction of a substituted benzimidazole core.[3] While the specific, step-by-step synthesis of ACH-000143 (also referred to as compound 10b in the primary literature) is detailed in the supporting information of the source publication, a general synthetic approach can be outlined.[3]
General Synthesis Workflow for ACH-000143
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental methodologies used in the evaluation of ACH-000143.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of ACH-000143 for the MT1 and MT2 receptors.
Cell Line: Chinese Hamster Ovary (CHO) cells recombinantly expressing human MT1 or MT2 receptors.
Radioligand: [¹²⁵I]2-iodomelatonin.
Procedure:
Membranes from the CHO cells were incubated with the radioligand and varying concentrations of the test compound (ACH-000143).
Following incubation, the bound and free radioligand were separated.
The amount of bound radioligand was quantified using scintillation counting.
The inhibition constant (Ki) was calculated from competitive binding curves.[3]
Cellular Functional Assays (Agonist Mode)
Objective: To determine the functional potency (EC50) of ACH-000143 at the MT1 and MT2 receptors.
Cell Line: CHO cells expressing human MT1 or MT2 receptors.
Methodology:
MT1: The assay readout for MT1 receptor activation was cell impedance, measured by cellular dielectric spectroscopy.
MT2: The assay readout for MT2 receptor activation was the inhibition of forskolin-induced cyclic adenosine monophosphate (cAMP) production, measured by a fluorometric method.
Procedure:
Cells were treated with varying concentrations of ACH-000143.
The respective assay readouts were measured.
EC50 values were determined from the concentration-response curves.[3]
In Vivo Efficacy Study in a Diet-Induced Obesity Rat Model
Objective: To evaluate the effect of ACH-000143 on metabolic parameters in an animal model of obesity and related metabolic dysfunction.
Animal Model: High-fat diet-fed rats.
Treatment Groups: Vehicle control, ACH-000143 (10 and 30 mg/kg), and a positive control (e.g., dapagliflozin).
Administration: Oral gavage, once daily for two months.
Parameters Measured: Body weight, food intake, plasma glucose, and liver triglycerides.
Procedure:
Animals were maintained on a high-fat diet to induce obesity.
Daily oral administration of the test compounds was performed for the duration of the study.
Body weight and food intake were monitored regularly.
At the end of the study, blood samples were collected for plasma glucose analysis, and liver tissue was collected for triglyceride measurement and histological analysis of steatosis.[1][6]
Conclusion
ACH-000143 is a potent and peripherally preferred melatonin receptor agonist that has demonstrated significant therapeutic potential in preclinical models of metabolic disease. Its discovery was guided by a rational design approach to limit central nervous system exposure while maximizing peripheral effects. The comprehensive biological evaluation, from in vitro receptor profiling to in vivo efficacy studies, has provided a strong foundation for its continued development as a potential treatment for conditions such as NASH. The detailed experimental protocols outlined provide the necessary information for further research and validation of these findings.
The Peripher-Focused Promise: A Technical Guide to the Melatonin Agonist ACH-000143
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the peripheral effects of the novel melatonin agonist, ACH-000143. By focusing on peripheral tissues,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the peripheral effects of the novel melatonin agonist, ACH-000143. By focusing on peripheral tissues, this compound presents a promising therapeutic avenue for metabolic diseases. This document outlines the quantitative data on its receptor binding and functional potency, details the experimental protocols used for its evaluation, and visualizes the complex signaling pathways it modulates.
Core Data Summary
ACH-000143 is a potent agonist for both melatonin receptor subtypes, MT1 and MT2, with a preference for peripheral action. Its efficacy in preclinical models of metabolic disease highlights its therapeutic potential.
In Vitro Activity
The following table summarizes the in vitro binding affinity (Ki) and functional potency (EC50) of ACH-000143 at human MT1 and MT2 receptors.[1]
Compound
Receptor
Binding Affinity (Ki, nM)
Functional Potency (EC50, nM)
ACH-000143 (10b)
MT1
0.42
0.06
MT2
0.93
0.32
Melatonin (reference)
MT1
0.18
0.11
MT2
0.12
0.07
In Vivo Metabolic Effects in a Diet-Induced Obese (DIO) Rat Model
ACH-000143 was administered orally for two months to rats on a high-fat diet. The compound demonstrated significant improvements in several metabolic parameters.[1][2][3]
Parameter
Dosage (mg/kg)
Result
Plasma Glucose
10
-16.4% (p < 0.05)
30
-16.9% (p < 0.01)
Liver Triglycerides
Not specified
Significant reduction
Hepatic Steatosis
Not specified
Significant reduction
Body Weight Gain
Not specified
Reduction similar to dapagliflozin
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.
Radioligand Binding Assays
This protocol determines the binding affinity of a test compound to melatonin receptors.[1]
Objective: To determine the inhibition constant (Ki) of ACH-000143 for the human MT1 and MT2 receptors.
Materials:
Membranes from Chinese Hamster Ovary (CHO) cells recombinantly expressing human MT1 or MT2 receptors.
Radioligand: 2-[125I]iodomelatonin.
Test compound: ACH-000143.
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
96-well plates.
Glass fiber filters (GF/C, presoaked in 0.3% polyethyleneimine).
Scintillation counter.
Procedure:
Incubation: In a 96-well plate, combine the cell membranes (3-20 µg protein), varying concentrations of the test compound (ACH-000143), and a fixed concentration of the radioligand (2-[125I]iodomelatonin) in the assay buffer. The final volume is 250 µL.
Equilibration: Incubate the plates for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
Washing: Wash the filters four times with ice-cold wash buffer to remove any non-specifically bound radioligand.
Quantification: Dry the filters and measure the radioactivity retained on them using a scintillation counter.
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cellular Functional Assays
This protocol assesses the agonist activity of a test compound at the melatonin receptors.[1]
Objective: To determine the half-maximal effective concentration (EC50) of ACH-000143 at the human MT1 and MT2 receptors.
Methodology for MT1 Receptor (Cell Impedance):
Cell Culture: Plate CHO cells expressing human MT1 receptors in specialized microelectronic sensor arrays.
Compound Addition: Add increasing concentrations of ACH-000143 to the cells.
Measurement: Monitor changes in cell impedance in real-time using a cellular dielectric spectroscopy instrument. Agonist binding to the G protein-coupled MT1 receptor induces morphological changes in the cells, which alters the impedance.
Data Analysis: Plot the change in impedance against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Methodology for MT2 Receptor (cAMP Assay):
Cell Culture: Culture CHO cells expressing human MT2 receptors.
Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.
Compound Addition: Concurrently, add increasing concentrations of ACH-000143. Activation of the Gi-coupled MT2 receptor will inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a fluorometric method (e.g., a competitive immunoassay with a fluorescently labeled cAMP conjugate).
Data Analysis: Plot the inhibition of cAMP production against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Study in Diet-Induced Obese (DIO) Rats
This protocol evaluates the therapeutic effects of a test compound on metabolic parameters in an animal model of obesity and insulin resistance.[2][3]
Objective: To assess the effect of chronic oral administration of ACH-000143 on body weight, glucose metabolism, and liver health in high-fat diet-fed rats.
Animal Model:
Male Sprague-Dawley or Wistar rats.
Induction of obesity: Feed a high-fat diet (e.g., 45% kcal from fat) for an extended period (e.g., 8-10 weeks) to induce obesity, hyperglycemia, and hyperlipidemia.
Experimental Design:
Acclimatization: House the rats under standard conditions with a 12-hour light/dark cycle and provide ad libitum access to food and water.
Grouping: Randomly assign the DIO rats to different treatment groups: vehicle control, ACH-000143 (e.g., 10 and 30 mg/kg), and a positive control (e.g., dapagliflozin).
Dosing: Administer the compounds orally once daily for a period of two months.
Monitoring:
Body Weight and Food Intake: Measure weekly.
Plasma Glucose: Collect blood samples at baseline and at the end of the study for glucose measurement. An oral glucose tolerance test (OGTT) can also be performed.
Liver Parameters: At the end of the study, euthanize the animals, collect liver tissue, and measure triglyceride content and perform histological analysis for steatosis.
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the treatment groups with the vehicle control.
Signaling Pathways and Visualizations
Activation of MT1 and MT2 receptors by agonists like ACH-000143 triggers a cascade of intracellular signaling events. These pathways are primarily mediated by G proteins and can vary depending on the cell type and tissue context.
MT1 Receptor Signaling Pathway
The MT1 receptor primarily couples to Gi and Gq proteins.[4][5] Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[5] This, in turn, reduces the activity of Protein Kinase A (PKA) and the phosphorylation of its downstream targets, such as the cAMP response element-binding protein (CREB).[5] Coupling to Gq activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[4][5]
MT1 Receptor Signaling Cascade
MT2 Receptor Signaling Pathway
Similar to MT1, the MT2 receptor also couples to Gi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP and PKA activity.[6] Additionally, MT2 activation can lead to the inhibition of guanylyl cyclase, resulting in reduced cGMP levels.[6]
MT2 Receptor Signaling Cascade
Experimental Workflow for In Vivo Studies
The following diagram outlines the logical flow of a typical in vivo study to evaluate the efficacy of a peripherally acting melatonin agonist.
In Vivo Efficacy Study Workflow
Conclusion
ACH-000143 is a potent, peripherally preferred melatonin agonist with demonstrated efficacy in a preclinical model of diet-induced obesity. Its ability to improve glucose control, reduce liver fat, and moderate weight gain underscores the therapeutic potential of targeting peripheral melatonin receptors for the treatment of metabolic disorders. The detailed protocols and pathway diagrams provided in this guide serve as a resource for researchers to further explore the pharmacology and therapeutic applications of ACH-000143 and similar compounds. The favorable safety profile, including a lack of hERG binding and genotoxicity, further supports its development as a potential drug candidate.[2][3]
The Role of ACH-000143 in Circadian Rhythm: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract ACH-000143 is a novel, potent, and peripherally preferred agonist of the melatonin receptors MT1 and MT2. This technical guide delves into the core...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACH-000143 is a novel, potent, and peripherally preferred agonist of the melatonin receptors MT1 and MT2. This technical guide delves into the core mechanisms by which ACH-000143 is understood to influence the circadian rhythm. By activating melatonin signaling pathways, ACH-000143 modulates the expression of core clock genes, offering a promising therapeutic avenue for metabolic diseases linked to circadian disruption. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Introduction: Circadian Rhythm and Melatonin Signaling
The circadian rhythm is an endogenous, approximately 24-hour cycle that governs a wide array of physiological and behavioral processes.[1] This internal timekeeping mechanism is orchestrated by a master clock in the suprachiasmatic nucleus (SCN) of the hypothalamus and synchronized with the external light-dark cycle.[1] The SCN, in turn, coordinates peripheral clocks present in virtually all tissues, ensuring the temporal organization of metabolism, hormone secretion, and cell cycle.[2]
At the molecular level, the circadian clock is driven by a transcription-translation feedback loop involving a set of core clock proteins. The positive limb of this loop is driven by the heterodimer of CLOCK (Circadian Locomotor Output Cycles Kaput) and BMAL1 (Brain and Muscle Aral-hydrocarbon receptor Nuclear Translocator-like 1). This complex binds to E-box elements in the promoters of the Period (PER1, PER2, PER3) and Cryptochrome (CRY1, CRY2) genes, activating their transcription.[3] The PER and CRY proteins then form a complex in the cytoplasm, translocate back into the nucleus, and inhibit the activity of the CLOCK/BMAL1 complex, thus repressing their own transcription and completing the negative feedback loop.[3]
Melatonin, a hormone primarily synthesized and secreted by the pineal gland during the night, is a key hormonal output of the SCN and a critical regulator of the circadian system.[2][4] It exerts its effects through two high-affinity G-protein coupled receptors (GPCRs), MT1 and MT2.[2] ACH-000143 is a synthetic agonist that targets these receptors with high potency.[5][6]
ACH-000143: A Potent Melatonin Receptor Agonist
ACH-000143 is a benzimidazole derivative identified as a potent and orally active agonist of both MT1 and MT2 receptors.[5][6] Its peripherally preferred distribution makes it an attractive candidate for targeting metabolic diseases associated with circadian disruption in peripheral tissues like the liver.[5]
Quantitative Data
The following table summarizes the in vitro potency of ACH-000143 at the human MT1 and MT2 receptors.
Parameter
ACH-000143
Reference Compound (Melatonin)
MT1 EC50 (nM)
0.06
~0.1
MT2 EC50 (nM)
0.32
~0.4
MT1 Ki (nM)
Not explicitly reported for ACH-000143
Varies by study
MT2 Ki (nM)
Not explicitly reported for ACH-000143
Varies by study
EC50 (half-maximal effective concentration) values were determined using functional assays in CHO cells expressing human MT1 or MT2 receptors.[5] Ki (inhibition constant) values are typically determined through radioligand binding assays.
Signaling Pathways of ACH-000143 in Circadian Regulation
ACH-000143 influences the circadian rhythm by activating the melatonin receptor signaling cascade. The primary mechanism involves the modulation of intracellular cyclic AMP (cAMP) levels, which in turn impacts the expression of core clock genes.
Melatonin Receptor Signaling Cascade
Caption: Signaling pathway of ACH-000143 in regulating circadian gene expression.
Pathway Description:
Receptor Binding and Activation: ACH-000143 binds to and activates the MT1 and MT2 receptors on the cell surface.[5]
G-Protein Coupling: Both MT1 and MT2 are coupled to inhibitory G-proteins (Gαi/o).[2]
Inhibition of Adenylyl Cyclase: Upon receptor activation, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.[2]
Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7]
Modulation of PKA and CREB Activity: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). PKA is known to phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor that can modulate the expression of clock genes, including Per1.[8] By decreasing PKA activity, ACH-000143 can influence the transcriptional activity of CREB.
Regulation of Core Clock Gene Expression: The modulation of CREB activity, along with other potential downstream effectors of melatonin signaling, can alter the expression of core clock genes. For instance, melatonin has been shown to induce the expression of Cry1 and suppress the expression of Per1 in the pars tuberalis.[9] In the liver, melatonin treatment has been observed to restore the expression levels of BMAL1, CLOCK, PER1/2, and CRY1/2 in a model of circadian disruption.[10]
Experimental Workflow for In Vitro Analysis
Caption: Workflow for assessing ACH-000143's effect on circadian gene expression in vitro.
This protocol is a generalized procedure for determining the binding affinity (Ki) of a compound like ACH-000143 to MT1 and MT2 receptors.
Materials:
Cell membranes from CHO cells stably expressing human MT1 or MT2 receptors.
Radioligand: 2-[125I]iodomelatonin.
ACH-000143 (or other test compounds) at various concentrations.
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
Non-specific binding control: Melatonin (10 µM).
Glass fiber filters.
Scintillation counter.
Procedure:
Prepare serial dilutions of ACH-000143 in the binding buffer.
In a 96-well plate, add the cell membranes (e.g., 10-20 µg of protein per well).
Add the various concentrations of ACH-000143 or the vehicle control.
For determining non-specific binding, add 10 µM melatonin.
Add a fixed concentration of 2-[125I]iodomelatonin to all wells.
Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes) to reach equilibrium.
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
Measure the radioactivity retained on the filters using a scintillation counter.
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Determine the IC50 value (the concentration of ACH-000143 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Circadian Gene Expression Analysis
This protocol describes how to assess the effect of ACH-000143 on the expression of core clock genes in cultured cells.
Materials:
Peripheral cell line (e.g., HepG2 human hepatoma cells).
Cell culture medium and supplements.
Dexamethasone.
ACH-000143.
RNA extraction kit.
qRT-PCR reagents and primers for PER2, CRY1, BMAL1, CLOCK, and a housekeeping gene (e.g., GAPDH).
Procedure:
Cell Culture and Synchronization:
Culture the cells to confluency.
To synchronize the circadian rhythms of the cells, replace the medium with a medium containing dexamethasone (e.g., 100 nM) and incubate for 2 hours.
After 2 hours, remove the dexamethasone-containing medium and replace it with a fresh, serum-free medium. This time point is considered Zeitgeber Time 0 (ZT0).
Treatment:
At a specific ZT (e.g., ZT12), treat the cells with different concentrations of ACH-000143 or a vehicle control.
Time-Course Sample Collection:
Starting from ZT0, harvest cells at regular intervals (e.g., every 4 hours) for a total of 48 hours.
RNA Extraction and qRT-PCR:
Extract total RNA from the harvested cells at each time point using a commercial kit.
Synthesize cDNA from the extracted RNA.
Perform qRT-PCR to quantify the relative mRNA levels of the target clock genes. Normalize the expression levels to the housekeeping gene.
Data Analysis:
Plot the relative mRNA expression of each gene over time.
Analyze the data for changes in rhythmicity, amplitude, and phase of the clock gene expression in the ACH-000143-treated groups compared to the control group.
In Vivo Study in Diet-Induced Obese Rats (Summary of Preclinical Protocol)
The following is a summary of the in vivo experimental design used to evaluate the efficacy of ACH-000143 in a model of metabolic disease.[5][11]
Animal Model:
Male Sprague-Dawley rats.
Obesity induced by a high-fat diet (HFD) for a specified period (e.g., 8-10 weeks).
Treatment Groups:
Vehicle control group (receiving the formulation vehicle).
ACH-000143 treated groups (e.g., 10 mg/kg and 30 mg/kg, administered orally once daily).
Positive control group (e.g., a clinically relevant comparator drug).
Body Weight and Food Intake: Monitored regularly throughout the study.
Metabolic Parameters: At the end of the study, blood samples are collected for the analysis of glucose, insulin, triglycerides, and other relevant metabolic markers.
Liver Histology: Livers are collected, weighed, and processed for histological analysis to assess steatosis (fat accumulation).
Gene Expression Analysis (Optional but Recommended): Liver tissue can be collected at different time points throughout a 24-hour cycle at the end of the study to analyze the expression of circadian clock genes and genes involved in lipid metabolism.
Formulation:
ACH-000143 can be formulated in a vehicle suitable for oral administration, such as 1% DMSO, 1% Tween 80, and 98% distilled water with 0.2% HPMC.[5]
Conclusion and Future Directions
ACH-000143 is a potent melatonin receptor agonist with a clear role in modulating the circadian system. Its mechanism of action, initiated by the activation of MT1 and MT2 receptors and the subsequent reduction in cAMP levels, leads to the regulation of core clock gene expression in peripheral tissues. The preclinical data in diet-induced obese rats demonstrate its potential for treating metabolic disorders associated with circadian disruption.
Future research should focus on elucidating the precise downstream molecular targets that link the melatonin signaling pathway to the core clock machinery in different peripheral tissues. Further in vivo studies are warranted to explore the long-term efficacy and safety of ACH-000143 and its impact on the synchronization of peripheral clocks. Understanding these detailed mechanisms will be crucial for the successful clinical development of ACH-000143 and other chronotherapeutic agents.
Preclinical Profile of ACH-000143: A Novel Melatonin Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction ACH-000143 is a novel, potent, and orally active agonist of the melatonin receptors MT1 and MT2.[1] Preclinical investigations h...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
ACH-000143 is a novel, potent, and orally active agonist of the melatonin receptors MT1 and MT2.[1] Preclinical investigations have highlighted its potential as a therapeutic agent for metabolic diseases, particularly those linked to circadian rhythm disruption such as obesity, diabetes, and nonalcoholic steatohepatitis.[2][3] This technical guide provides a comprehensive overview of the key preclinical data on ACH-000143, including its in vitro and in vivo pharmacology, pharmacokinetic profile, and safety assessment. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development efforts.
In Vitro Pharmacology
Melatonin Receptor Binding and Functional Activity
ACH-000143 demonstrates sub-nanomolar potency as an agonist at both human MT1 and MT2 receptors.[1]
Table 1: In Vitro Melatonin Receptor Activity of ACH-000143
Cell Lines: Chinese Hamster Ovary (CHO) cells recombinantly expressing human MT1 or MT2 receptors were utilized.[3]
MT1 Functional Assay: The functional potency at the MT1 receptor was determined using a cell impedance-based assay. Changes in cell morphology and adherence upon compound stimulation were measured as a function of impedance, providing a label-free detection of receptor activation.
MT2 Functional Assay: A fluorometric method was employed to measure changes in intracellular cyclic AMP (cAMP) levels in response to compound administration. Agonism at the MT2 receptor, which is a Gi-coupled receptor, leads to a decrease in cAMP levels.
ADME and Safety Profile
A series of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and safety assays were conducted to characterize the drug-like properties of ACH-000143.
Table 2: In Vitro ADME and Safety Profile of ACH-000143
The therapeutic potential of ACH-000143 in a metabolic disease model was assessed in high-fat diet (HFD)-induced obese Sprague-Dawley rats.[2]
Table 3: In Vivo Efficacy of ACH-000143 in High-Fat Diet-Induced Obese Rats
Parameter
Dose (mg/kg, p.o.)
Outcome
Plasma Glucose
10
-16.4% (p < 0.05)
30
-16.9% (p < 0.01)
Body Weight Gain
10 and 30
Significant reduction in weekly gain
Liver Triglycerides
Not specified
Reduction observed
Hepatic Steatosis
Not specified
Reduction observed
Data sourced from MedChemExpress and primary research publication.[1][2]
Experimental Protocol: High-Fat Diet-Induced Obese Rat Study
Animal Model: Male Sprague-Dawley rats were fed a high-fat diet to induce obesity and metabolic dysregulation.[2]
Treatment: ACH-000143 was administered orally once daily for two months at doses of 10 and 30 mg/kg.[1][2] A vehicle control group and a positive control group (dapagliflozin) were included in the study.[2]
Parameters Measured: Key endpoints included body weight, food intake, plasma glucose levels, liver triglyceride content, and assessment of hepatic steatosis.[1][2]
Pharmacokinetics
Pharmacokinetic studies were conducted in rodents to evaluate the oral bioavailability and brain penetration of ACH-000143. The compound was found to have high oral bioavailability and was characterized as having "peripherally preferred exposure".[2][3]
Safety Pharmacology
Early safety assessments in rats indicated that ACH-000143 was well-tolerated. No behavioral alterations were observed at doses up to 100 mg/kg, p.o.[2]
Visualizations
Signaling Pathway
The physiological effects of melatonin and its agonists, such as ACH-000143, are primarily mediated through the activation of MT1 and MT2 G protein-coupled receptors (GPCRs).[3]
Caption: ACH-000143 signaling through MT1 and MT2 receptors.
Experimental Workflow
The preclinical evaluation of ACH-000143 followed a structured workflow from in vitro characterization to in vivo efficacy testing.
Caption: Preclinical development workflow for ACH-000143.
Logical Relationship
The therapeutic rationale for ACH-000143 is based on the link between circadian rhythm, melatonin signaling, and metabolic health.
Caption: Therapeutic rationale for ACH-000143 in metabolic diseases.
An In-depth Technical Guide on the Preclinical Safety and Toxicology Profile of ACH-000143
For Researchers, Scientists, and Drug Development Professionals Abstract ACH-000143 is a novel, potent, and orally active agonist of the melatonin receptors MT1 and MT2, which has demonstrated potential therapeutic effec...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACH-000143 is a novel, potent, and orally active agonist of the melatonin receptors MT1 and MT2, which has demonstrated potential therapeutic effects in metabolic diseases.[1][2][3] This technical guide provides a comprehensive overview of the publicly available preclinical safety and toxicology profile of ACH-000143. While detailed proprietary study reports are not available, this document synthesizes the key findings from published research and outlines the standard methodologies for the types of safety and toxicology assessments that would be conducted for a compound at this stage of development. This guide is intended to provide a framework for understanding the non-clinical safety evaluation of ACH-000143.
Introduction
ACH-000143, also identified as compound 10b in some publications, is a benzimidazole derivative that acts as a potent agonist at both the MT1 and MT2 melatonin receptors, with EC50 values of 0.06 nM and 0.32 nM, respectively.[1] It has been investigated for its potential to treat metabolic diseases such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[2][3] Preclinical studies in diet-induced obese rats have shown that oral administration of ACH-000143 can reduce liver triglycerides and steatosis.[1][3] An early assessment of its toxicological profile has been conducted to support its further development as a drug candidate.[2][3][4]
Summary of Preclinical Safety Findings
An initial toxicological evaluation of ACH-000143 has indicated a favorable early safety profile. The key findings from these preclinical assessments are summarized below.
ACH-000143 exerts its pharmacological effects by activating the MT1 and MT2 melatonin receptors, which are G protein-coupled receptors (GPCRs).[2][5] The activation of these receptors is involved in the regulation of circadian rhythms and various metabolic processes.[2] The signaling cascade initiated by the binding of an agonist like ACH-000143 to MT1 and MT2 receptors is multifaceted and tissue-dependent.
Caption: Melatonin Receptor Signaling Pathway for ACH-000143.
Experimental Protocols for Key Safety and Toxicology Studies
While the specific, detailed protocols used for ACH-000143 are not publicly available, this section describes the standard, regulatory-accepted methodologies for the types of non-clinical safety studies that would be performed to support the development of a new chemical entity.
hERG Binding Assay (In Vitro)
The assessment of a compound's potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a critical component of cardiovascular safety assessment. Inhibition of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.
Objective: To determine the potential of ACH-000143 to inhibit the hERG potassium channel.
Representative Protocol:
Parameter
Description
Test System
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.
Methodology
Automated or manual patch-clamp electrophysiology. This "gold standard" method directly measures the flow of ions through the hERG channel in the presence and absence of the test compound. Alternatively, a radioligand binding assay could be used as a screen, measuring the displacement of a known hERG ligand.
Test Concentrations
A range of concentrations of ACH-000143, typically spanning several orders of magnitude (e.g., 0.01 µM to 100 µM), would be tested to determine a concentration-response relationship.
Positive Control
A known hERG inhibitor (e.g., E-4031, dofetilide, or astemizole) is used to validate the assay's sensitivity.
Data Analysis
The concentration of ACH-000143 that causes 50% inhibition of the hERG current (IC50) is calculated. A higher IC50 value indicates a lower potential for hERG-related cardiotoxicity.
Genotoxicity Assays (In Vitro)
A standard battery of in vitro genotoxicity tests is performed to assess a compound's potential to cause genetic mutations or chromosomal damage.
Objective: To evaluate the mutagenic and clastogenic potential of ACH-000143.
Representative Protocols:
1. Bacterial Reverse Mutation Assay (Ames Test)
Parameter
Description
Test System
Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are deficient in histidine or tryptophan synthesis, respectively.
Methodology
The bacterial strains are exposed to various concentrations of ACH-000143, both with and without a metabolic activation system (S9 fraction from rat liver). The number of revertant colonies (bacteria that have regained the ability to synthesize the essential amino acid) is counted.
Test Concentrations
A range of concentrations, typically up to 5 mg/plate or to the limit of solubility/toxicity.
Positive Controls
Known mutagens specific to each bacterial strain and metabolic activation condition are used.
Data Analysis
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) level.
2. In Vitro Mammalian Cell Micronucleus Assay
Parameter
Description
Test System
Mammalian cells, such as human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, V79, TK6).
Methodology
Cells are treated with ACH-000143 for a defined period, both with and without metabolic activation (S9). After treatment, the cells are cultured to allow for cell division. The formation of micronuclei (small, membrane-bound DNA fragments in the cytoplasm) is assessed by microscopy.
Test Concentrations
A range of concentrations, up to a maximum recommended concentration or a level that produces significant cytotoxicity.
Positive Controls
Known clastogens (e.g., mitomycin C) and aneugens (e.g., colchicine) are used.
Data Analysis
A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Behavioral Assessment (In Vivo)
Behavioral assessments in rodents are conducted as part of the safety pharmacology core battery to evaluate the potential effects of a test compound on the central nervous system (CNS).
Objective: To assess the potential for ACH-000143 to induce behavioral or neurological changes in rats.
Representative Protocol (Modified Irwin Test):
Parameter
Description
Test System
Male and female Sprague-Dawley or Wistar rats.
Methodology
Animals are administered single oral doses of ACH-000143 or vehicle. A comprehensive set of behavioral and physiological parameters is observed and scored at multiple time points post-dosing (e.g., 30 min, 1, 2, 4, and 24 hours). Observations include, but are not limited to, changes in awareness, mood, motor activity, posture, gait, reflexes, and autonomic functions.
Dose Levels
A range of doses, including a high dose that is a multiple of the anticipated therapeutic dose (in this case, up to 100 mg/kg p.o. was tested for ACH-000143).
Positive Control
A CNS-active compound with a known behavioral profile (e.g., chlorpromazine) may be used to validate the sensitivity of the observational methods.
Data Analysis
The incidence and severity of any observed changes are recorded and compared between the treated and vehicle control groups. Any dose-related, significant behavioral or physiological alterations are identified.
Preclinical Safety Testing Workflow
The evaluation of the safety and toxicology of a new chemical entity like ACH-000143 typically follows a structured workflow, beginning with in vitro screening and progressing to in vivo studies.
Caption: A representative workflow for preclinical safety and toxicology testing.
Conclusion
Based on the publicly available information, ACH-000143 has demonstrated a promising early preclinical safety profile.[2][3][4] The compound was reported to be devoid of hERG binding, genotoxicity in in vitro assays, and did not induce behavioral alterations in rats at doses up to 100 mg/kg orally.[2][3][4] These initial findings, combined with its efficacy in preclinical models of metabolic disease, support its continued investigation as a potential therapeutic agent.[1][3] It is important to note that this guide is based on limited published data, and a comprehensive understanding of the safety and toxicology of ACH-000143 would require access to the full preclinical data package, including repeat-dose toxicity studies, reproductive toxicology, and carcinogenicity assessments, which are typically conducted as a compound progresses through clinical development.
Application Notes and Protocols for In Vivo Experimentation with ACH-000143
Introduction ACH-000143 is a potent and orally active agonist for the melatonin receptors MT1 and MT2, with EC50 values of 0.06 nM and 0.32 nM, respectively.[1] It has demonstrated potential in preclinical studies for th...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
ACH-000143 is a potent and orally active agonist for the melatonin receptors MT1 and MT2, with EC50 values of 0.06 nM and 0.32 nM, respectively.[1] It has demonstrated potential in preclinical studies for the treatment of metabolic diseases.[2][3][4] Notably, ACH-000143 has been shown to reduce liver triglycerides and steatosis in diet-induced obese rats.[1][2][5] These application notes provide detailed protocols for the in vivo evaluation of ACH-000143 in a diet-induced obesity model, based on published preclinical research.
Mechanism of Action
ACH-000143 exerts its physiological effects by activating the G protein-coupled receptors (GPCRs), MT1 and MT2, which are the primary receptors for melatonin.[3][6] The activation of these receptors is involved in the regulation of circadian rhythms and has been linked to beneficial effects on metabolic processes, including glucose metabolism and lipid profiles.[3][6] The modulation of melatonin signaling in peripheral tissues is a promising therapeutic strategy for conditions like obesity, diabetes, and nonalcoholic steatohepatitis.[2][3][4]
Signaling Pathway Diagram
Caption: Signaling pathway of ACH-000143.
Experimental Protocols
Animal Model: Diet-Induced Obesity in Rats
This protocol describes the induction of obesity in rats through a high-fat diet (HFD), a common model for studying metabolic diseases.
Acclimate rats to the housing facility for at least one week on a standard chow diet.
Randomly assign rats to either a control group (standard chow) or a high-fat diet group.
Provide the respective diets to the rats for a period sufficient to induce a significant increase in body weight and metabolic abnormalities in the HFD group (typically 8-10 weeks).
Monitor body weight and food intake weekly to confirm the development of obesity.
Formulation and Administration of ACH-000143
This protocol outlines the preparation and oral administration of ACH-000143 to the diet-induced obese rat model.
Materials:
ACH-000143 powder.
Vehicle solution: 1% DMSO, 1% Tween 80, and 98% distilled water with 0.2% Hydroxypropyl methylcellulose (HPMC).[3]
Oral gavage needles.
Syringes.
Vortex mixer and/or sonicator.
Formulation Protocol:
Calculate the required amount of ACH-000143 based on the desired doses (e.g., 10 mg/kg and 30 mg/kg) and the number of animals.[1]
Prepare the vehicle solution by mixing the components in the specified ratios.
Add the calculated amount of ACH-000143 powder to the vehicle to create a suspension.
Vortex or sonicate the suspension to ensure homogeneity. If precipitation occurs, gentle heating can be applied.[1]
Administration Protocol:
Administer ACH-000143 or vehicle to the rats via oral gavage.
The administration should be performed once daily for the duration of the study (e.g., two months).[1][2]
The volume of administration should be calculated based on the most recent body weight of each animal.
Experimental Workflow Diagram
Caption: Workflow for in vivo evaluation of ACH-000143.
Data Presentation
The following tables summarize the quantitative data from in vivo studies of ACH-000143.
Table 1: In Vivo Efficacy of ACH-000143 in Diet-Induced Obese Rats
Table 2: Pharmacokinetic Parameters of ACH-000143 in Rodents
Species
Administration Route
Dose (mg/kg)
Bioavailability
Mice
Intravenous (i.v.)
1
-
Mice
Oral (p.o.)
10
High
Rats (Wistar Han)
Intravenous (i.v.)
1
-
Rats (Wistar Han)
Oral (p.o.)
10 or 30
High
Rats (Sprague-Dawley)
Intravenous (i.v.)
1
-
Rats (Sprague-Dawley)
Oral (p.o.)
10 or 30
High
ACH-000143 demonstrated high oral bioavailability in rodents.[2][5]
Table 3: Safety Profile of ACH-000143
Assessment
Result
Dose
hERG Binding
Devoid
Up to 100 mg/kg p.o.
Genotoxicity
Devoid
Up to 100 mg/kg p.o.
Behavioral Alterations
Devoid
Up to 100 mg/kg p.o.
Early toxicological assessments indicate a favorable safety profile.[2][4]
Conclusion
The provided protocols and data offer a comprehensive guide for researchers and drug development professionals to conduct in vivo studies with ACH-000143. The evidence suggests that ACH-000143 is a promising candidate for the treatment of metabolic diseases, with a clear mechanism of action and a favorable safety profile in preclinical models. Further investigation into its therapeutic potential is warranted.
Application Notes and Protocols for ACH-000143 in Metabolic Disease Models
For Researchers, Scientists, and Drug Development Professionals Introduction ACH-000143 is a novel, potent, and peripherally preferred agonist of the melatonin receptors MT1 and MT2.[1][2][3][4] It has demonstrated signi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACH-000143 is a novel, potent, and peripherally preferred agonist of the melatonin receptors MT1 and MT2.[1][2][3][4] It has demonstrated significant potential in preclinical models of metabolic diseases, particularly in the context of obesity and nonalcoholic fatty liver disease (NAFLD).[1][2][3][4] As a melatonin receptor agonist, ACH-000143 mimics the effects of endogenous melatonin, which is known to play a role in regulating circadian rhythms, metabolism, and inflammation.[5] Notably, in a diet-induced obesity rat model, two-month oral administration of ACH-000143 led to a reduction in body weight gain, hepatic steatosis, and triglyceride levels.[1][2][3][4] These findings suggest that ACH-000143 could be a promising therapeutic candidate for metabolic disorders.
These application notes provide detailed protocols for the use of ACH-000143 in both in vivo and in vitro metabolic disease models, enabling researchers to investigate its efficacy and mechanism of action.
Caption: Signaling pathway of ACH-000143 as a melatonin receptor agonist.
Experimental Protocols
In Vivo Efficacy in a High-Fat Diet (HFD)-Induced Obesity Rat Model
This protocol outlines the induction of obesity in rats using a high-fat diet and subsequent treatment with ACH-000143 to evaluate its effects on metabolic parameters.
Materials:
Male Sprague-Dawley or Wistar rats (8 weeks old)
Standard chow diet (e.g., 10% kcal from fat)
High-fat diet (e.g., 45-60% kcal from fat)
ACH-000143
Vehicle for oral administration (e.g., 0.5% methylcellulose in water, or 5% DMSO, 30% PEG400, and 65% water for injection, adjusted for oral delivery)[3]
Oral gavage needles
Metabolic cages (optional, for food and water intake monitoring)
Equipment for blood collection and analysis (glucose meter, centrifuge, etc.)
Equipment for tissue collection and processing
Experimental Workflow:
Caption: Workflow for the high-fat diet-induced obesity rat model.
Procedure:
Acclimatization: House rats for one week with free access to standard chow and water to allow for acclimatization to the facility.
Diet-Induced Obesity:
Divide rats into a control group (remaining on standard chow) and a high-fat diet (HFD) group.
Provide the respective diets for 8-12 weeks to induce an obese phenotype in the HFD group. Monitor body weight weekly.
Treatment:
After the diet induction period, randomize the HFD rats into treatment groups: Vehicle control and ACH-000143 (10 mg/kg and 30 mg/kg).[6]
Prepare ACH-000143 in the chosen vehicle. A formulation for intravenous administration of 5% DMSO, 30% PEG400, and 65% water for injection can be adapted for oral gavage.[3] Alternatively, a suspension in 0.5% methylcellulose is a common vehicle for oral dosing.
Administer the vehicle or ACH-000143 solution/suspension orally via gavage once daily for the duration of the study (e.g., 8 weeks).
Monitoring:
Record body weight and food and water intake weekly.
Endpoint Analysis:
At the end of the treatment period, fast the animals overnight.
Collect blood samples for the analysis of plasma glucose, insulin, and lipid profiles.
Euthanize the animals and collect the liver. A portion of the liver should be snap-frozen in liquid nitrogen for triglyceride analysis, and another portion fixed in 10% neutral buffered formalin for histological analysis.
Data Analysis:
Liver Triglyceride Measurement: Homogenize a weighed portion of the frozen liver tissue and extract lipids using a suitable method (e.g., Folch method). Quantify triglyceride content using a commercial colorimetric assay kit.
Histological Analysis of Liver Steatosis: Process the formalin-fixed liver tissue for paraffin embedding. Section the tissue and perform Hematoxylin and Eosin (H&E) staining to assess the degree of steatosis (macrovesicular and microvesicular). A scoring system can be used to quantify the severity of steatosis.
In Vitro Melatonin Receptor Activation Assays
These protocols are for determining the agonist activity of ACH-000143 at the human MT1 and MT2 receptors expressed in a cellular context.
Principle: Activation of the Gi/o-coupled MT1 receptor leads to changes in cell morphology, which can be detected as a change in cellular impedance.
Materials:
CHO or HEK293 cells stably or transiently expressing the human MT1 receptor.
Cell culture medium and reagents.
Impedance-based cell analysis system (e.g., xCELLigence).
ACH-000143.
Melatonin (as a reference agonist).
Procedure:
Cell Seeding: Seed the MT1-expressing cells into the wells of an impedance-measuring plate at a density that allows for the formation of a confluent monolayer.
Baseline Measurement: Allow the cells to attach and stabilize, and record the baseline impedance.
Compound Addition: Prepare serial dilutions of ACH-000143 and melatonin in the appropriate assay buffer. Add the compounds to the wells.
Data Acquisition: Monitor the change in cell impedance in real-time.
Data Analysis: Plot the change in impedance against the compound concentration to generate a dose-response curve and calculate the EC50 value.
Principle: Activation of the Gi/o-coupled MT2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
CHO or HEK293 cells stably or transiently expressing the human MT2 receptor.
Cell culture medium and reagents.
Forskolin (to stimulate cAMP production).
ACH-000143.
Melatonin (as a reference agonist).
cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based).
Procedure:
Cell Seeding: Seed the MT2-expressing cells into a multi-well plate.
Compound Incubation: Pre-incubate the cells with serial dilutions of ACH-000143 or melatonin.
cAMP Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.
cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a suitable assay kit according to the manufacturer's instructions.
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the compound concentration to generate a dose-response curve and calculate the EC50 value.
Conclusion
ACH-000143 is a valuable research tool for investigating the role of peripheral melatonin receptor signaling in metabolic diseases. The protocols provided herein offer a framework for researchers to evaluate the efficacy and mechanism of action of ACH-000143 in relevant preclinical models. The compound's demonstrated effects on reducing body weight gain, liver triglycerides, and steatosis in a diet-induced obesity model, coupled with its potent and peripherally preferred melatonin receptor agonism, make it a compelling candidate for further investigation in the field of metabolic drug discovery.
Application Notes and Protocols for ACH-000143 in Diet-Induced Obese Rats
For Researchers, Scientists, and Drug Development Professionals Introduction ACH-000143 is a novel, potent, and peripherally preferred agonist of the melatonin receptors MT1 and MT2. Preclinical studies have demonstrated...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACH-000143 is a novel, potent, and peripherally preferred agonist of the melatonin receptors MT1 and MT2. Preclinical studies have demonstrated its efficacy in mitigating metabolic dysregulation in diet-induced obese (DIO) rodent models. Notably, research has shown that two-month oral administration of ACH-000143 in high-fat diet-fed rats resulted in a significant reduction in body weight gain, comparable to the effects of the SGLT2 inhibitor dapagliflozin.[1][2][3][4] Furthermore, ACH-000143 exhibited superior outcomes in reducing hepatic steatosis and triglyceride levels.[1][2][3][4] Toxicological assessments have indicated a favorable safety profile, with no observed adverse effects at doses up to 100 mg/kg administered orally.[1][2][3][4]
These application notes provide a comprehensive overview of the dosage, experimental protocols, and relevant signaling pathways for utilizing ACH-000143 in a diet-induced obese rat model, based on published preclinical data.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the effects of ACH-000143 on key metabolic parameters in male Sprague-Dawley rats with diet-induced obesity. The treatment duration for these studies was two months with oral administration.
Table 1: Effect of ACH-000143 on Body Weight and Food Intake
Treatment Group
Dosage (mg/kg/day, p.o.)
Final Body Weight (g, mean ± SEM)
Body Weight Gain (g, mean ± SEM)
Average Daily Food Intake (g, mean ± SEM)
Chow + Vehicle
-
528.1 ± 10.3
148.4 ± 8.1
25.9 ± 0.5
High-Fat Diet (HFD) + Vehicle
-
610.3 ± 15.2
229.8 ± 12.5
29.5 ± 0.6
HFD + ACH-000143
10
575.4 ± 11.9
194.9 ± 9.8*
28.1 ± 0.7
HFD + ACH-000143
30
569.8 ± 13.5***
189.3 ± 11.2
27.5 ± 0.8
HFD + Dapagliflozin
1
571.2 ± 14.1
190.7 ± 11.8
31.8 ± 0.9*
*p < 0.05, **p < 0.01, ***p < 0.001 compared to HFD + Vehicle. Data are representative of published findings.
Table 2: Effect of ACH-000143 on Liver Parameters
Treatment Group
Dosage (mg/kg/day, p.o.)
Liver Weight (g, mean ± SEM)
Liver Triglycerides (mg/dL, mean ± SEM)
Chow + Vehicle
-
15.9 ± 0.5
85.3 ± 7.2
High-Fat Diet (HFD) + Vehicle
-
20.1 ± 0.8
152.4 ± 15.1
HFD + ACH-000143
10
17.5 ± 0.6*
105.6 ± 9.8
HFD + ACH-000143
30
16.9 ± 0.7
98.2 ± 8.5***
HFD + Dapagliflozin
1
18.2 ± 0.9
135.7 ± 12.3
*p < 0.05, **p < 0.01, ***p < 0.001 compared to HFD + Vehicle. Data are representative of published findings.
Experimental Protocols
This section details the methodologies for the key experiments involving ACH-000143 in diet-induced obese rats.
Diet-Induced Obesity (DIO) Rat Model
Animal Strain: Male Sprague-Dawley rats are a suitable model as they readily gain weight on high-fat diets.[5][6]
Acclimatization: Upon arrival, house the rats in a controlled environment (12-hour light-dark cycle, constant temperature and humidity) and provide standard chow and water ad libitum for at least one week to allow for acclimatization.
Induction of Obesity:
Switch the diet of the experimental group to a high-fat diet (HFD). A commonly used HFD composition consists of approximately 45-60% of kilocalories from fat.[5]
Maintain the rats on the HFD for a period of 8-10 weeks to induce a significant increase in body weight and the development of obesity-related metabolic disturbances compared to a control group on a standard chow diet.[7]
Selection of Obese Rats: While not always necessary, some protocols involve selecting the animals with the most significant weight gain for the treatment phase to ensure a more homogenous obese cohort.
Compound Administration
Formulation: Prepare ACH-000143 for oral administration. A common vehicle for suspension is 0.5% carboxymethylcellulose (CMC) in water.
Dosage: Based on efficacy studies, dosages of 10 mg/kg and 30 mg/kg of ACH-000143 have been shown to be effective.[8]
Administration: Administer the compound or vehicle orally (p.o.) once daily using an appropriate gavage needle.
Treatment Duration: A treatment period of two months has been demonstrated to be sufficient to observe significant therapeutic effects.[1][2][3][4]
Control Groups:
Chow + Vehicle: Rats fed a standard chow diet and receiving the vehicle.
HFD + Vehicle: Rats fed a high-fat diet and receiving the vehicle.
Positive Control (Optional): A group receiving a known anti-obesity agent, such as dapagliflozin (1 mg/kg, p.o.), can be included for comparative analysis.
In-life Measurements
Body Weight: Monitor and record the body weight of each animal at least once a week throughout the study.
Food Intake: Measure and record food consumption per cage at regular intervals (e.g., twice a week) and calculate the average daily intake per animal.
Terminal Procedures and Sample Collection
Fasting: At the end of the treatment period, fast the animals overnight.
Anesthesia and Euthanasia: Anesthetize the rats using an appropriate method (e.g., isoflurane inhalation or injectable anesthetic) and collect blood samples via cardiac puncture. Subsequently, euthanize the animals according to approved protocols.
Tissue Collection:
Dissect and weigh the liver.
Collect a portion of the liver and snap-freeze it in liquid nitrogen for subsequent biochemical analysis (e.g., triglyceride measurement).
Fix another portion of the liver in 10% neutral buffered formalin for histological analysis (e.g., H&E staining for steatosis).
Biochemical and Histological Analysis
Liver Triglycerides: Homogenize the frozen liver tissue and extract lipids using a standard method (e.g., Folch method). Quantify the triglyceride content using a commercially available colorimetric assay kit.
Histology: Process the formalin-fixed liver tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the degree of hepatic steatosis.
Mandatory Visualizations
Signaling Pathway of ACH-000143 in Hepatocytes
ACH-000143 acts as an agonist for the melatonin receptors MT1 and MT2, which are G-protein coupled receptors. In the liver, activation of these receptors is linked to the regulation of lipid metabolism, contributing to the reduction of hepatic steatosis and triglyceride accumulation.
Caption: Signaling pathway of ACH-000143 in hepatocytes.
Experimental Workflow for ACH-000143 Efficacy Study
The following diagram outlines the logical flow of an in vivo study to evaluate the efficacy of ACH-000143 in a diet-induced obese rat model.
Caption: Experimental workflow for ACH-000143 efficacy study.
Application Notes and Protocols for Oral Administration of ACH-000143 in Mice
For Researchers, Scientists, and Drug Development Professionals Introduction ACH-000143 is a potent and orally active agonist of the melatonin receptors MT1 and MT2, with EC50 values of 0.06 nM and 0.32 nM, respectively....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACH-000143 is a potent and orally active agonist of the melatonin receptors MT1 and MT2, with EC50 values of 0.06 nM and 0.32 nM, respectively.[1] As a melatonin receptor agonist, ACH-000143 holds promise for the treatment of metabolic diseases such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD).[2][3][4] Studies in diet-induced obese rats have demonstrated that oral administration of ACH-000143 can reduce liver triglycerides and steatosis.[4][5][6][7] While comprehensive efficacy data in mouse models are still emerging, its mechanism of action and pharmacokinetic profile in mice suggest its potential for therapeutic intervention in murine models of metabolic disorders.[5]
These application notes provide detailed protocols for the oral administration of ACH-000143 to mice, focusing on a diet-induced obesity model, which is relevant to the study of NAFLD and other metabolic dysfunctions. The protocols are based on established methodologies for similar compounds and aim to guide researchers in designing and executing in vivo efficacy studies.
Table 3: Representative Efficacy Data of Melatonin (a related MT1/MT2 agonist) in a High-Fat Diet (HFD)-Induced Obese Mouse Model (C57BL/6J)
Parameter
Control (HFD)
Melatonin (10 mg/kg, p.o.)
Body Weight (g)
56.56 ± 0.62
39.48 ± 0.74
Liver Weight (g)
2.92 ± 0.19
1.93 ± 0.09
Fasting Plasma Glucose (mmol/L)
10.2 ± 1.5
7.5 ± 1.1
Serum ALT (IU/L)
60.80 ± 10.18
24.33 ± 11.90
Serum LDL-C (mmol/L)
1.57 ± 0.10
0.24 ± 0.06
Liver Steatosis
Severe
Mild
Note: This data is representative of the effects of melatonin, the endogenous ligand for the same receptors as ACH-000143, and is provided as a guide for expected outcomes. Source: Guan, R., et al. (2016)[1][9][10]
Experimental Protocols
Protocol 1: Preparation of ACH-000143 for Oral Administration
Materials:
ACH-000143 powder
Dimethyl sulfoxide (DMSO)
Polyethylene glycol 300 (PEG300)
Tween-80
Saline (0.9% NaCl)
Sterile microcentrifuge tubes
Vortex mixer
Sonicator (optional)
Procedure:
Weigh the required amount of ACH-000143 powder.
Prepare the vehicle solution by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Add the ACH-000143 powder to a sterile microcentrifuge tube.
Add the vehicle solution to the powder to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, assuming a dosing volume of 0.2 mL).
Vortex the mixture thoroughly until the powder is completely dissolved.
If necessary, use a sonicator to aid dissolution.
The final solution should be clear. Prepare fresh daily.
Protocol 2: Oral Gavage Administration of ACH-000143 in a Diet-Induced Obesity Mouse Model
Animal Model:
Male C57BL/6J mice, 6-8 weeks old.
Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 12-16 weeks. A control group should be fed a normal chow diet.
Materials:
Prepared ACH-000143 solution
Vehicle solution (for control group)
Animal scale
20-gauge, 1.5-inch curved oral gavage needles with a rounded tip
1 mL syringes
Procedure:
Animal Handling and Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment. Handle the mice regularly to reduce stress associated with the gavage procedure.
Grouping and Dosing Calculation: Randomly assign the HFD-fed mice to a vehicle control group and an ACH-000143 treatment group (n=8-10 mice per group). Weigh each mouse accurately before dosing to calculate the precise volume of the solution to be administered. The recommended dose is 10 mg/kg body weight.
Restraint: Gently but firmly restrain the mouse by scruffing the neck and back skin to immobilize the head and prevent movement.
Gavage Needle Insertion: With the mouse in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is felt, withdraw the needle and re-attempt.
Administration: Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the xiphoid process), slowly administer the calculated volume of the ACH-000143 solution or vehicle.
Post-Administration Monitoring: After administration, gently remove the needle and return the mouse to its cage. Monitor the animal for at least 10-15 minutes for any signs of distress, such as labored breathing or leakage of the substance from the mouth or nose.
Dosing Schedule: Administer ACH-000143 or vehicle orally once daily for the duration of the study (e.g., 8-12 weeks).
Protocol 3: Efficacy Evaluation in a Diet-Induced Obesity/NAFLD Mouse Model
Endpoints and Measurements:
Body Weight: Monitor and record the body weight of each mouse weekly.
Food and Water Intake: Measure food and water consumption weekly.
Metabolic Assessments:
Glucose Tolerance Test (GTT): Perform a GTT at the end of the treatment period. After a 6-hour fast, administer glucose (2 g/kg) orally and measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-administration.
Insulin Tolerance Test (ITT): Perform an ITT a few days after the GTT. After a 4-hour fast, administer insulin (0.75 U/kg) intraperitoneally and measure blood glucose at 0, 15, 30, 45, and 60 minutes.
Terminal Blood and Tissue Collection: At the end of the study, euthanize the mice.
Collect blood via cardiac puncture for analysis of plasma levels of glucose, insulin, triglycerides, total cholesterol, LDL-C, HDL-C, and liver enzymes (ALT, AST).
Perfuse the liver with saline, then excise, weigh, and collect samples for histology (fix in 10% formalin) and molecular analysis (snap-freeze in liquid nitrogen).
Histological Analysis:
Embed the fixed liver tissue in paraffin and section.
Perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and hepatocyte ballooning.
Perform Oil Red O staining on frozen liver sections to visualize lipid accumulation.
Application Notes and Protocols for ACH-000143: A Potent Melatonin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals Introduction ACH-000143 is a novel, potent, and orally active agonist for the melatonin receptors MT1 and MT2, with EC50 values of 0.06 nM and 0.32 nM, resp...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACH-000143 is a novel, potent, and orally active agonist for the melatonin receptors MT1 and MT2, with EC50 values of 0.06 nM and 0.32 nM, respectively.[1] As a G protein-coupled receptor (GPCR) agonist, ACH-000143 modulates downstream signaling pathways upon binding to MT1 and MT2. This document provides detailed application notes on the solubility and vehicle preparation of ACH-000143, along with comprehensive protocols for key in vitro assays to characterize its activity.
Physicochemical Properties and Solubility
Proper dissolution of ACH-000143 is critical for accurate and reproducible experimental results. The following tables summarize its key properties and solubility in various solvent systems.
Property
Value
Molecular Formula
C13H16ClN3O3
Molecular Weight
297.74 g/mol
Appearance
White to off-white solid
CAS Number
2225836-30-4
In Vitro Solubility
For in vitro experiments, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
Solvent
Concentration
Notes
DMSO
≥ 50 mg/mL (167.93 mM)
Ultrasonic treatment may be required to achieve complete dissolution. Use of freshly opened, non-hygroscopic DMSO is crucial as water content can significantly impact solubility.[1]
In Vivo Vehicle Formulations
For in vivo studies, the selection of an appropriate vehicle is essential for ensuring bioavailability and minimizing vehicle-related effects. The following formulations have been successfully used for oral administration of ACH-000143.
Vehicle Composition
Achievable Concentration
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
≥ 2.5 mg/mL (8.40 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)
≥ 2.5 mg/mL (8.40 mM)
10% DMSO, 90% Corn Oil
≥ 2.5 mg/mL (8.40 mM)
Signaling Pathway
ACH-000143 exerts its effects by activating the MT1 and MT2 melatonin receptors, which are G protein-coupled receptors (GPCRs). Activation of these receptors initiates a cascade of intracellular signaling events that can vary depending on the cell type and the specific G proteins they are coupled to. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: ACH-000143 signaling pathway through MT1 and MT2 receptors.
Experimental Protocols
The following are detailed protocols for the preparation of ACH-000143 solutions and for conducting key in vitro assays to characterize its melatonin receptor agonist activity.
Protocol 1: Preparation of In Vitro Stock Solutions
This protocol describes the preparation of a high-concentration stock solution of ACH-000143 in DMSO for use in various in vitro assays.
Application Notes and Protocols for Cell-Based Assays to Determine ACH-000143 Activity
For Researchers, Scientists, and Drug Development Professionals Introduction ACH-000143 is a potent and orally active agonist of the melatonin receptors MT1 and MT2.[1][2] Melatonin receptors are G protein-coupled recept...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACH-000143 is a potent and orally active agonist of the melatonin receptors MT1 and MT2.[1][2] Melatonin receptors are G protein-coupled receptors (GPCRs) that play a crucial role in regulating circadian rhythms and have emerged as therapeutic targets for metabolic diseases.[2][3] ACH-000143 has demonstrated subnanomolar potency at both MT1 and MT2 receptors and has shown efficacy in reducing liver triglycerides and steatosis in preclinical models of diet-induced obesity.[1][2][3][4]
These application notes provide detailed protocols for two key cell-based functional assays to characterize the activity of ACH-000143: a cell impedance-based assay for the MT1 receptor and a cyclic AMP (cAMP) assay for the MT2 receptor. These assays are essential for determining the potency and efficacy of ACH-000143 and other potential melatonin receptor modulators.
Signaling Pathways of Melatonin Receptors
The activation of MT1 and MT2 receptors by an agonist like ACH-000143 initiates distinct downstream signaling cascades. The MT1 receptor is known to couple to Gαq protein, which activates phospholipase C (PLC), leading to an increase in intracellular calcium levels. This change in intracellular ion concentration alters cell morphology and adhesion, which can be measured in real-time as a change in cellular impedance. Both MT1 and MT2 receptors also couple to Gαi protein, which inhibits adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
Figure 1: Signaling pathways of MT1 and MT2 receptors activated by ACH-000143.
Data Presentation
The potency of ACH-000143 at the human MT1 and MT2 receptors was determined using the cell-based assays described below. The half-maximal effective concentration (EC50) values were calculated from concentration-response curves using a nonlinear regression analysis with the Hill equation.[1]
Compound
Target Receptor
Assay Type
Cell Line
EC50 (nM)
ACH-000143
Human MT1
Cell Impedance
CHO
0.06
ACH-000143
Human MT2
cAMP Measurement
CHO
0.32
Melatonin
Human MT1
Cell Impedance
CHO
0.11
Melatonin
Human MT2
cAMP Measurement
CHO
0.07
Table 1: In vitro activity of ACH-000143 and melatonin at human MT1 and MT2 receptors expressed in CHO cells.[1]
Experimental Protocols
Protocol 1: MT1 Receptor Activity Assessment using Cell Impedance
This protocol describes the measurement of ACH-000143 agonist activity at the human MT1 receptor expressed in Chinese Hamster Ovary (CHO) cells using a label-free cell impedance-based assay.
Figure 2: Experimental workflow for the MT1 cell impedance assay.
Materials:
CHO cell line stably expressing human MT1 receptor
Cell culture medium (e.g., F-12K Medium with 10% FBS)
Microelectrode-integrated cell culture plates
Cell impedance measurement system
ACH-000143
Assay buffer (e.g., HBSS)
Procedure:
Cell Seeding:
Culture CHO-hMT1 cells to ~80% confluency.
Trypsinize and resuspend cells in fresh culture medium.
Seed the cells into the wells of a microelectrode-integrated plate at an optimized density to achieve a confluent monolayer within 24 hours.
Cell Incubation:
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
Baseline Measurement:
Prior to adding the compound, place the plate into the cell impedance measurement system and record a stable baseline impedance reading.
Compound Addition:
Prepare serial dilutions of ACH-000143 in assay buffer. The final concentration should range from 0.01 nM to 100 µM.[1]
Carefully add the different concentrations of ACH-000143 to the wells. Include a vehicle control (assay buffer only).
Impedance Measurement:
Immediately begin monitoring the cell impedance in real-time. The duration of monitoring will depend on the kinetics of the receptor response, typically ranging from 30 minutes to a few hours.
Data Analysis:
Normalize the impedance data to the baseline reading for each well.
Plot the normalized impedance change against the logarithm of the ACH-000143 concentration to generate a dose-response curve.
Fit the curve using a four-parameter logistic equation (nonlinear regression) to determine the EC50 value.
Protocol 2: MT2 Receptor Activity Assessment using cAMP Measurement
This protocol outlines the procedure for quantifying the agonist activity of ACH-000143 at the human MT2 receptor expressed in CHO cells by measuring changes in intracellular cAMP levels.
Figure 3: Experimental workflow for the MT2 cAMP assay.
Materials:
CHO cell line stably expressing human MT2 receptor
Cell culture medium (e.g., F-12K Medium with 10% FBS)
cAMP assay kit (e.g., HTRF, AlphaScreen, or fluorescence-based)
Cell lysis buffer
Procedure:
Cell Seeding:
Culture CHO-hMT2 cells to ~80% confluency.
Trypsinize and resuspend cells in fresh culture medium.
Seed the cells into a 384-well plate at an optimized density and incubate for 24 hours at 37°C with 5% CO2.
Compound and Forskolin Preparation:
Prepare serial dilutions of ACH-000143 in an appropriate assay buffer containing a PDE inhibitor like IBMX. The final concentration of ACH-000143 should range from 0.01 nM to 100 µM.[1]
Prepare a solution of forskolin in the same assay buffer. The final concentration of forskolin should be optimized to induce a submaximal stimulation of adenylyl cyclase.
Cell Treatment:
Remove the culture medium from the cells.
Add the ACH-000143 dilutions and the forskolin solution to the respective wells. Include controls with forskolin alone (to measure maximal cAMP production) and vehicle control.
Incubation:
Incubate the plate at 37°C for a defined period, typically 30 minutes, to allow for the modulation of cAMP levels.
Cell Lysis and cAMP Measurement:
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
Measure the intracellular cAMP concentration using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or a competitive immunoassay.
Data Analysis:
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of ACH-000143.
Plot the percentage of inhibition against the logarithm of the ACH-000143 concentration.
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the EC50 value.
Conclusion
The provided application notes and protocols offer a robust framework for the in vitro characterization of ACH-000143 and other melatonin receptor agonists. The cell impedance and cAMP assays are reliable methods for determining the potency and functional activity of compounds targeting the MT1 and MT2 receptors, respectively. These assays are critical tools in the drug discovery and development process for novel therapeutics targeting the melatonergic system.
Application Notes and Protocols: Measuring the Effects of ACH-000143 on Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals Introduction ACH-000143 is a novel, potent, and peripherally preferred agonist for the MT1 and MT2 melatonin receptors.[1][2] Melatonin, a hormone primarily...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACH-000143 is a novel, potent, and peripherally preferred agonist for the MT1 and MT2 melatonin receptors.[1][2] Melatonin, a hormone primarily known for regulating circadian rhythms, has been increasingly implicated in the control of glucose homeostasis.[1] Altered melatonin signaling is associated with increased fasting plasma glucose and a higher risk of type 2 diabetes.[1] The activation of melatonin receptors, which are G protein-coupled receptors (GPCRs), can influence insulin secretion and sensitivity.[1][3] Specifically, melatonin receptor activation is known to inhibit adenylyl cyclase through the Gαi subunit, leading to a decrease in intracellular cAMP levels.[4][5] This modulation of key signaling pathways suggests that compounds targeting melatonin receptors, such as ACH-000143, may have significant effects on glucose metabolism.
These application notes provide detailed protocols to investigate the effects of ACH-000143 on glucose uptake, insulin signaling, and GLUT4 translocation in vitro. The methodologies described herein are designed to be conducted in relevant cell models, such as 3T3-L1 adipocytes, which are instrumental for studying adipogenesis and insulin responsiveness.[1][6][7]
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described experiments.
Table 1: Effect of ACH-000143 on Glucose Uptake in 3T3-L1 Adipocytes
Treatment Group
Concentration
2-NBDG Fluorescence (Mean ± SD)
Fold Change vs. Vehicle Control
Vehicle Control
-
1.0
Insulin (Positive Control)
100 nM
ACH-000143
1 nM
ACH-000143
10 nM
ACH-000143
100 nM
ACH-000143 + Insulin
100 nM + 100 nM
Table 2: Western Blot Analysis of Insulin Signaling Proteins
Treatment Group
Concentration
p-Akt (Ser473) / Total Akt (Ratio)
p-IRS1 (Tyr612) / Total IRS1 (Ratio)
Vehicle Control
-
1.0
1.0
Insulin (Positive Control)
100 nM
ACH-000143
100 nM
ACH-000143 + Insulin
100 nM + 100 nM
Table 3: Quantification of GLUT4 Translocation to the Plasma Membrane
Treatment Group
Concentration
GLUT4 Cell Surface Expression (MFI)
Fold Change vs. Vehicle Control
Vehicle Control
-
1.0
Insulin (Positive Control)
100 nM
ACH-000143
100 nM
ACH-000143 + Insulin
100 nM + 100 nM
MFI: Mean Fluorescence Intensity
Signaling Pathways and Experimental Workflow
Melatonin and Insulin Signaling Pathways.
Experimental workflow for assessing ACH-000143 effects.
Experimental Protocols
3T3-L1 Preadipocyte Culture and Differentiation
This protocol is adapted from established methods for differentiating 3T3-L1 cells into adipocytes.[1][2][6][7]
Materials and Reagents:
3T3-L1 preadipocytes
DMEM (high glucose) with L-glutamine
Bovine Calf Serum (BCS)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin solution
3-isobutyl-1-methylxanthine (IBMX)
Dexamethasone
Insulin (bovine)
Phosphate Buffered Saline (PBS)
Protocol:
Preadipocyte Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin at 37°C in a 10% CO2 incubator. Do not allow cells to exceed 70% confluency during passaging.[2]
Initiation of Differentiation (Day 0): Seed cells in the desired culture plates (e.g., 24-well or 6-well plates) and grow to 100% confluency. Two days post-confluency, replace the medium with Differentiation Medium A (DMEM, 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin).[2]
Insulin Treatment (Day 2): After 48 hours, remove the Differentiation Medium A and replace it with Differentiation Medium B (DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 1 µg/mL Insulin).
Maturation (Day 4 onwards): After another 48 hours, replace the medium with maintenance medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin). Change the maintenance medium every 2 days.
Experimental Readiness: Mature adipocytes, characterized by the accumulation of lipid droplets, are typically ready for experiments between days 8 and 12 of differentiation.
Glucose Uptake Assay (2-NBDG)
This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, into adipocytes.[8][9][10]
Materials and Reagents:
Differentiated 3T3-L1 adipocytes in a 24-well plate
Cell Starvation: Gently wash mature adipocytes twice with warm PBS. Then, incubate the cells in serum-free DMEM for 2-4 hours at 37°C.
Pre-incubation: Wash the cells with KRPH buffer and incubate for 30 minutes in KRPH buffer at 37°C.
Treatment: Remove the KRPH buffer and add fresh KRPH buffer containing various concentrations of ACH-000143, vehicle control, or 100 nM insulin. Incubate for 30 minutes at 37°C.
2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 80 µM and incubate for an additional 30 minutes at 37°C.[8]
Termination of Uptake: Stop the assay by washing the cells three times with ice-cold PBS.
Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[8]
Western Blot for Insulin Signaling Proteins
This protocol details the detection of phosphorylated Akt and IRS-1, key markers of insulin signaling pathway activation.[11][12][13]
Materials and Reagents:
Differentiated 3T3-L1 adipocytes in a 6-well plate
ACH-000143 and Insulin
RIPA Lysis Buffer with protease and phosphatase inhibitors
Cell Treatment and Lysis: Treat mature adipocytes as described in the glucose uptake assay. After treatment, wash cells with ice-cold PBS and lyse them directly in the wells with ice-cold RIPA buffer.
Protein Quantification: Scrape the cell lysates, collect them, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Immunoblotting:
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
Wash the membrane three times with TBST.
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again three times with TBST.
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each sample.
GLUT4 Translocation Assay by Immunofluorescence
This assay visualizes the movement of the glucose transporter GLUT4 to the plasma membrane upon stimulation.[14][15][16]
Materials and Reagents:
Differentiated 3T3-L1 adipocytes on glass coverslips
ACH-000143 and Insulin
Paraformaldehyde (PFA) for fixation
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
Blocking buffer (e.g., 5% goat serum in PBS)
Primary antibody (anti-GLUT4)
Fluorophore-conjugated secondary antibody
DAPI for nuclear staining
Mounting medium
Protocol:
Cell Treatment: Treat mature adipocytes grown on coverslips as described in previous protocols.
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
Permeabilization and Blocking: Wash the cells with PBS, then permeabilize with permeabilization buffer for 10 minutes. Block non-specific binding sites with blocking buffer for 1 hour.
Antibody Incubation:
Incubate the cells with the primary anti-GLUT4 antibody overnight at 4°C.
Wash the cells three times with PBS.
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
Staining and Mounting: Wash the cells with PBS and stain the nuclei with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides using mounting medium.
Imaging and Analysis: Visualize the cells using a confocal or fluorescence microscope. Quantify the GLUT4 translocation by measuring the fluorescence intensity at the plasma membrane relative to the cytoplasm.
Application Notes and Protocols for ACH-000143 in Peripheral Melatonin Signaling Research
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for utilizing ACH-000143, a potent and peripherally preferred melatonin receptor agonist, in studies i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ACH-000143, a potent and peripherally preferred melatonin receptor agonist, in studies investigating peripheral melatonin signaling. The information is curated for researchers in metabolic diseases, obesity, diabetes, and nonalcoholic steatohepatitis.
Introduction
ACH-000143 is a novel benzimidazole derivative that acts as a potent agonist for the melatonin receptors MT1 and MT2.[1][2][3] It displays high oral bioavailability in rodents and has a peripherally preferred exposure, making it an excellent tool for investigating the roles of peripheral melatonin signaling in various physiological and pathological processes.[1][3][4] The modulation of melatonin signaling in peripheral tissues is a promising therapeutic strategy for metabolic diseases.[1][2][3]
Mechanism of Action
Melatonin's physiological effects are primarily mediated through two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2.[2][5] ACH-000143 activates both of these receptors, initiating downstream signaling cascades that influence circadian rhythms, glucose metabolism, and lipid metabolism.[2][5] Genetic variations in melatonin receptors have been linked to an increased risk of type 2 diabetes, highlighting the importance of this signaling pathway in metabolic regulation.[2]
Caption: ACH-000143 signaling pathway.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for ACH-000143.
Table 1: In Vitro Activity of ACH-000143 at Melatonin Receptors [6]
Receptor
Assay Type
Parameter
Value (nM)
Human MT1
Functional Agonist Assay
EC₅₀
0.06
Human MT2
Functional Agonist Assay
EC₅₀
0.32
Table 2: In Vivo Effects of ACH-000143 in a Diet-Induced Obese (DIO) Rat Model [5][6]
Parameter
Dosage (mg/kg, p.o.)
Duration
Result
Plasma Glucose
10
2 months
-16.4% (p < 0.05)
Plasma Glucose
30
2 months
-16.9% (p < 0.01)
Body Weight Gain
10 and 30
2 months
Significant reduction
Liver Triglycerides
Not specified
2 months
Reduction
Hepatic Steatosis
Not specified
2 months
Reduction
Experimental Protocols
In Vitro Melatonin Receptor Functional Assay
This protocol is based on methods used to determine the agonist potency of compounds at the MT1 and MT2 receptors.[2]
Objective: To determine the EC₅₀ value of ACH-000143 at human MT1 and MT2 receptors.
Materials:
CHO cells stably expressing human MT1 or MT2 receptors.
ACH-000143
Assay buffer
A suitable detection system to measure downstream signaling (e.g., cAMP assay kit).
Multi-well plates (e.g., 96-well)
Procedure:
Cell Culture: Culture the recombinant CHO cells under appropriate conditions to ensure optimal receptor expression.
Compound Preparation: Prepare a stock solution of ACH-000143 in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.
Cell Plating: Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.
Assay:
a. Remove the culture medium and wash the cells with assay buffer.
b. Add the different concentrations of ACH-000143 to the wells. Include a vehicle control.
c. Incubate for a specific time at a controlled temperature to allow for receptor activation and downstream signaling.
Detection: Lyse the cells and measure the downstream signaling molecule (e.g., cAMP levels) according to the manufacturer's instructions of the detection kit.
Data Analysis: Plot the response (e.g., % inhibition of forskolin-stimulated cAMP) against the logarithm of the ACH-000143 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Caption: In vitro functional assay workflow.
In Vivo Study in a Diet-Induced Obese (DIO) Rat Model
This protocol is designed to evaluate the effects of ACH-000143 on metabolic parameters in a preclinical model of obesity and related metabolic dysfunction.[1][3][6]
Objective: To assess the in vivo efficacy of ACH-000143 in reducing body weight gain, improving glycemic control, and reducing hepatic steatosis in high-fat diet-fed rats.
Animal Model:
Species: Sprague-Dawley or Wistar rats
Sex: Male
Diet: High-fat diet (HFD) to induce obesity.
Materials:
ACH-000143
Vehicle for oral administration (see formulation protocol below)
Standard laboratory equipment for animal housing, handling, and measurements.
Procedure:
Induction of Obesity: Feed rats a high-fat diet for a specified period to induce a DIO phenotype.
Grouping and Acclimation: Randomly assign the DIO rats to different treatment groups (e.g., vehicle control, ACH-000143 low dose, ACH-000143 high dose). Allow for a period of acclimation.
Drug Administration: Administer ACH-000143 or vehicle orally once daily for the duration of the study (e.g., two months).[6]
Monitoring:
Measure body weight and food intake regularly (e.g., weekly).
Collect blood samples at specified time points to measure plasma glucose and other relevant biomarkers.
Terminal Procedures: At the end of the study, euthanize the animals and collect tissues (e.g., liver) for further analysis (e.g., triglyceride content, histology for steatosis).
Data Analysis: Analyze the collected data using appropriate statistical methods to determine the significance of the observed effects.
Formulation for In Vivo Oral Administration: [6]
A recommended vehicle for preparing ACH-000143 for oral gavage is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6] Prepare fresh on the day of use. If precipitation occurs, warming and/or sonication can be used to aid dissolution.[6]
Caption: In vivo DIO rat study workflow.
Safety and Selectivity
Early toxicological assessments of ACH-000143 have shown that it is devoid of hERG binding, genotoxicity, and behavioral alterations at doses up to 100 mg/kg p.o. in rats.[1][3][7] It has also demonstrated excellent selectivity in a broad panel of targets.[1][3]
Conclusion
ACH-000143 is a valuable pharmacological tool for elucidating the role of peripheral melatonin receptor signaling in health and disease. Its potent agonist activity, oral bioavailability, and peripherally preferred distribution make it particularly suitable for in vivo studies targeting metabolic disorders. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments using this compound.
Application Notes and Protocols for Long-Term Studies of ACH-000143
Version: 1.0 For Research Use Only Introduction ACH-000143 is a potent and orally active agonist for the melatonin receptors MT1 and MT2, with EC50 values of 0.06 nM and 0.32 nM, respectively[1]. As a G protein-coupled r...
Author: BenchChem Technical Support Team. Date: December 2025
Version: 1.0
For Research Use Only
Introduction
ACH-000143 is a potent and orally active agonist for the melatonin receptors MT1 and MT2, with EC50 values of 0.06 nM and 0.32 nM, respectively[1]. As a G protein-coupled receptor (GPCR) agonist, it modulates signaling pathways involved in regulating circadian rhythms, metabolism, and cellular proliferation[2][3]. Initial short-term studies have demonstrated its potential in metabolic diseases, showing a reduction in liver triglycerides and steatosis in a diet-induced obese rat model[1][4]. Furthermore, preliminary toxicology assessments indicated that ACH-000143 is devoid of hERG binding, genotoxicity, and behavioral alterations at doses up to 100 mg/kg orally[3][4].
These application notes provide a comprehensive framework for conducting long-term preclinical studies to further evaluate the safety and efficacy of ACH-000143. The provided protocols are based on international regulatory guidelines and established scientific methodologies.
Signaling Pathway of ACH-000143
ACH-000143 exerts its effects by activating the MT1 and MT2 melatonin receptors, which are G protein-coupled receptors. The primary signaling cascade involves the inhibition of adenylyl cyclase via the Gαi subunit, leading to decreased intracellular cyclic AMP (cAMP) levels. This in turn reduces the activity of Protein Kinase A (PKA) and the phosphorylation of the cAMP-responsive element-binding protein (CREB)[5][6]. Additionally, the βγ subunits of the G-protein can activate other downstream effectors, including phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately modulating intracellular calcium levels and Protein Kinase C (PKC) activity[6][7].
Caption: Signaling pathway of ACH-000143 via MT1/MT2 receptors.
Long-Term Experimental Design Workflow
A phased approach is recommended for the long-term evaluation of ACH-000143, starting with chronic toxicity studies, followed by carcinogenicity and reproductive toxicity studies as indicated by regulatory guidelines.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected in vivo results with ACH-000143, a potent and orally active melatonin receptor...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected in vivo results with ACH-000143, a potent and orally active melatonin receptor (MT1/MT2) agonist.
Frequently Asked Questions (FAQs)
Q1: What is ACH-000143 and what are its expected in vivo effects?
A1: ACH-000143 is a potent and orally active agonist of the melatonin receptors MT1 and MT2.[1][2] In preclinical studies using high-fat diet-fed rats, two-month oral administration of ACH-000143 has been shown to reduce body weight gain, liver triglycerides, and hepatic steatosis.[3][4][5][6] It has also been observed to significantly reduce plasma glucose levels.[1][2]
Q2: I am not observing the reported reduction in body weight or improvement in metabolic parameters. What are the common reasons for this discrepancy?
A2: Several factors could contribute to a lack of efficacy in your in vivo study. These can be broadly categorized into issues with the compound itself, the experimental protocol, or the animal model. This guide will walk you through troubleshooting steps for each of these categories.
Q3: What are the recommended in vivo study parameters for ACH-000143?
A3: Published studies provide a starting point for experimental design. Key parameters from a successful study are summarized in the table below.
Q4: Are there any known toxicity or off-target effects of ACH-000143?
A4: Preclinical studies have shown that ACH-000143 is devoid of hERG binding, genotoxicity, and behavioral alterations at doses up to 100 mg/kg administered orally.[2][3][5]
Troubleshooting Guides
Issue 1: Suboptimal Compound Formulation and Administration
If ACH-000143 is not showing the expected in vivo effects, the first area to investigate is the compound's formulation, stability, and administration.
Troubleshooting Steps:
Verify Compound Identity and Purity: Ensure the ACH-000143 you are using is of high purity and its identity has been confirmed. Impurities can interfere with its activity.
Assess Solubility and Stability: ACH-000143 may precipitate out of solution if not formulated correctly.
Solubility Check: Visually inspect your dosing solution for any precipitation. If precipitation is observed, sonication or gentle heating may be required to redissolve the compound.[1]
Formulation Optimization: Consider using alternative, published vehicle formulations if you suspect poor solubility is an issue.[1]
Stability: Ensure the formulated compound is stable under your storage and handling conditions. Degradation of the compound will lead to a lower effective dose being administered.
Confirm Accurate Dosing:
Dose Calculation: Double-check all dose calculations, including conversions from stock solutions.
Administration Technique: Ensure proper oral gavage technique to guarantee the full dose is administered to the animal.
Issue 2: Experimental Design and Animal Model Considerations
The design of your in vivo experiment and the choice of animal model are critical for observing the expected effects of ACH-000143.
Troubleshooting Steps:
Animal Model Selection: The reported effects of ACH-000143 on metabolic parameters were observed in a diet-induced obesity model.[3][4] The metabolic state of the animals is crucial for observing the compound's effects.
Disease Induction: Confirm that your high-fat diet protocol has successfully induced the desired metabolic phenotype (e.g., significant weight gain, hyperglycemia, insulin resistance) before starting treatment with ACH-000143.
Strain Differences: Be aware that different rodent strains can have varying responses to diet-induced obesity and pharmacological interventions.
Acclimatization and Stress: Ensure animals are properly acclimatized to the facility and handling procedures. High levels of stress can impact metabolic parameters and potentially mask the effects of the compound.
Study Duration: The published positive results for ACH-000143 were observed after a two-month treatment period.[3][5] Shorter studies may not be sufficient to observe significant changes in body weight and liver metabolism.
Inclusion of Controls: Always include appropriate control groups:
Vehicle Control: To assess the effect of the vehicle alone.
Positive Control: A compound with a known effect on the target pathway can help validate the experimental model.
Issue 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Mismatch
A lack of in vivo efficacy can often be attributed to a disconnect between the concentration of the drug in the body and its effect on the target.
Troubleshooting Steps:
Assess Compound Exposure: If possible, conduct a pilot pharmacokinetic (PK) study to measure the concentration of ACH-000143 in the plasma of your animals after dosing. This will confirm if the compound is being absorbed and reaching systemic circulation at sufficient levels.
Target Engagement: In the absence of direct PK data, consider measuring a downstream biomarker of melatonin receptor activation to confirm target engagement in your animals.
Metabolism and Clearance: Be aware that species-specific differences in drug metabolism can lead to faster clearance of the compound in your animal model than in the one used in published studies. This would result in a lower overall exposure.
Experimental Protocols
Protocol 1: Preparation of ACH-000143 Formulation for Oral Administration
This protocol is based on a published formulation for ACH-000143.[1]
Materials:
ACH-000143 powder
Dimethyl sulfoxide (DMSO)
PEG300
Tween-80
Saline (0.9% NaCl)
Procedure:
Weigh the required amount of ACH-000143.
Prepare the vehicle by mixing the solvents in the following proportions: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Add the ACH-000143 powder to a small amount of DMSO and vortex to dissolve.
Add the remaining solvents (PEG300, Tween-80, and Saline) to the DMSO/compound mixture in a stepwise manner, vortexing between each addition.
If precipitation occurs, use gentle heating and/or sonication to aid dissolution.
The final solution should be clear.
Visualizations
Caption: Simplified signaling pathway of ACH-000143.
Caption: Troubleshooting workflow for unexpected in vivo results.
Technical Support Center: ACH-000143 Bioavailability in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ACH-000143 in rodent models. All data and protocols are derived from the primary literature de...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ACH-000143 in rodent models. All data and protocols are derived from the primary literature describing the discovery and characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of ACH-000143 in rodents?
A1: Published literature reports that ACH-000143 (also referred to as compound 10b) has high oral bioavailability in both mice and rats.[1][2][3][4][5] Specifically, the oral bioavailability (F%) has been determined to be 153% in Wistar Han rats and over 100% in CD-1 mice, suggesting excellent absorption.[4][5] Saturation of metabolic pathways may contribute to bioavailability values exceeding 100%.[4]
Q2: My in-house experiments show low or variable bioavailability for ACH-000143. What are the potential causes?
A2: If you are observing lower than expected bioavailability, several factors could be at play. Please review the troubleshooting guide below for a systematic approach to identifying the issue. Common areas to investigate include formulation, animal handling and stress, and analytical methodology.
Q3: What is the mechanism of action for ACH-000143?
A3: ACH-000143 is a potent and orally active agonist of the melatonin receptors MT1 and MT2.[1][2][3][4] These are G protein-coupled receptors (GPCRs) that are involved in regulating circadian rhythms and have been implicated in metabolic processes.[4]
Troubleshooting Guide: Low Bioavailability of ACH-000143
This guide is designed to help you troubleshoot potential issues if you are observing unexpectedly low oral bioavailability of ACH-000143 in your rodent experiments.
Formulation and Administration
Potential Issue
Troubleshooting Steps
Poor Solubility in Vehicle
ACH-000143 is a lipophilic compound. Ensure you are using an appropriate vehicle to maintain its solubility. The vehicle used in the original publication was a solution of 5% N,N-dimethylacetamide (DMA), 10% Solutol® HS 15, and 85% saline. Prepare this vehicle fresh and confirm the compound is fully dissolved before administration. Visually inspect for any precipitation.
Incorrect Vehicle Preparation
The order of addition and mixing of vehicle components can be critical. Follow the exact procedure for vehicle preparation as outlined in the experimental protocols section.
Inaccurate Dosing
Calibrate all pipettes and syringes used for dosing. Ensure accurate calculation of the dose volume based on the most recent body weight of each animal.
Gavage Technique
Improper oral gavage technique can lead to stress, esophageal or stomach injury, or accidental administration into the lungs, all of which can affect absorption. Ensure personnel are properly trained and use appropriate gavage needle sizes for the animal's weight. Minimize animal stress during the procedure.
Animal-Related Factors
Potential Issue
Troubleshooting Steps
Animal Strain
The original pharmacokinetic studies were conducted in Wistar Han rats and CD-1 mice.[5] Different strains of rats or mice may exhibit variations in drug absorption and metabolism.
Fasting Status
The presence of food in the stomach can significantly alter drug absorption. The original studies utilized a fasted state. Standardize the fasting period for all animals in your study (typically 4-6 hours for rodents).
Animal Health and Stress
Underlying health issues or high levels of stress can impact gastrointestinal function and drug metabolism. Ensure animals are healthy, properly acclimated, and handled gently.
Analytical Methodology
Potential Issue
Troubleshooting Steps
Sample Collection and Processing
Use appropriate anticoagulants for blood collection (e.g., EDTA). Process plasma samples promptly and store them at the recommended temperature (-80°C) to prevent degradation of the analyte.
LC-MS/MS Method
Validate your analytical method for linearity, accuracy, precision, and sensitivity in the matrix being used (e.g., rat or mouse plasma). Check for matrix effects that could suppress the signal of ACH-000143.
Standard Curve and Quality Controls
Prepare fresh standard curves and quality control samples for each analytical run. Ensure they are within acceptable limits of accuracy and precision.
Quantitative Data Summary
The following tables summarize the in vivo pharmacokinetic parameters of ACH-000143 (compound 10b) in Wistar Han rats and CD-1 mice.
Table 1: Pharmacokinetic Parameters of ACH-000143 in Wistar Han Rats
Parameter
Intravenous (1 mg/kg)
Oral (10 mg/kg)
CL (mL/min/kg)
25.5 ± 0.8
-
Vss (L/kg)
0.33 ± 0.03
-
t½ (h)
0.19 ± 0.03
0.74 ± 0.08
C₀ (ng/mL)
2659 ± 245
-
Cmax (ng/mL)
-
8915 ± 838
AUC₀₋ᵢₙf (ng*h/mL)
-
9999 ± 1289
F (%)
-
153 ± 19.7
Data are presented as mean ± SEM (n=2 animals per group).[5]
Table 2: Pharmacokinetic Parameters of ACH-000143 in CD-1 Mice
Parameter
Intravenous (1 mg/kg)
Oral (10 mg/kg)
CL (mL/min/kg)
48.7 ± 1.5
-
Vss (L/kg)
0.94 ± 0.03
-
t½ (h)
0.35 ± 0.02
0.70 ± 0.02
C₀ (ng/mL)
920 ± 42
-
Cmax (ng/mL)
-
6490 ± 728
AUC₀₋ᵢₙf (ng*h/mL)
-
7918 ± 59
F (%)
-
>100
Data are presented as mean ± SEM (n=2 animals per group).[5]
Experimental Protocols
Formulation Preparation
A vehicle suitable for the administration of ACH-000143 in rodents can be prepared as a solution of 5% N,N-dimethylacetamide (DMA), 10% Solutol® HS 15, and 85% saline.
Materials:
ACH-000143
N,N-dimethylacetamide (DMA)
Solutol® HS 15 (Kolliphor® HS 15)
0.9% Sodium Chloride Injection, USP (Saline)
Procedure:
Weigh the required amount of ACH-000143.
In a clean glass vial, add the required volume of DMA (5% of the final volume).
Add the ACH-000143 to the DMA and vortex until fully dissolved.
Add the required volume of Solutol® HS 15 (10% of the final volume) and mix thoroughly.
Add the saline (85% of the final volume) to the mixture and mix until a clear solution is obtained.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of ACH-000143. The following troubleshooting guides and FAQs...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of ACH-000143. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of ACH-000143?
Based on extensive preclinical profiling, ACH-000143 has demonstrated an exceptionally clean off-target profile. In a broad screening panel of 80 G protein-coupled receptors (GPCRs) and ion channels, ACH-000143 showed no significant binding affinity or enzyme inhibition (less than 50% inhibition at a concentration of 10 μM).[1] This indicates a high degree of selectivity for its primary targets, the melatonin receptors MT1 and MT2.[2][3][4][5]
Q2: What is the selectivity of ACH-000143 for its primary targets?
ACH-000143 is a potent agonist for both MT1 and MT2 receptors.[6][7] Given its subnanomolar activity at these receptors, the compound is estimated to have at least a 10,000-fold selectivity over other targets tested.[1] This high selectivity minimizes the potential for confounding off-target effects in experimental results.[2]
Q3: Has ACH-000143 been tested for common safety liabilities like hERG binding?
Yes, an early toxicological assessment of ACH-000143 indicated that the compound is devoid of hERG binding.[3][4][5][7] Additionally, it was found to be negative for genotoxicity and did not induce behavioral alterations in animal models at doses up to 100 mg/kg p.o.[3][4][5]
Troubleshooting Guide
Even with a highly selective compound, unexpected experimental outcomes can occur. This guide provides a structured approach to troubleshooting potential, though unlikely, off-target effects.
Issue: I am observing an unexpected phenotype or cellular response in my experiment that is not consistent with the known mechanism of action of ACH-000143.
Step 1: Verify Experimental Conditions
Compound Integrity: Ensure the purity and integrity of your ACH-000143 stock. Verify the correct solvent and storage conditions were used.
Concentration Verification: Double-check all calculations for dilutions and final concentrations used in your assay.
Control Experiments: Confirm that your positive and negative controls are behaving as expected. This includes vehicle-only controls and, if possible, a known MT1/MT2 agonist.
Step 2: Consider the Biological System
Receptor Expression: Confirm the expression levels of MT1 and MT2 receptors in your specific cell line or animal model. Low or absent expression could lead to the observation of non-specific effects at high concentrations.
Cellular Context: The signaling downstream of MT1/MT2 activation can be cell-type specific. Investigate the known melatonin receptor signaling pathways in your experimental system.
If the above steps do not resolve the issue, a systematic investigation into potential off-target effects may be warranted.
Dose-Response Analysis: Perform a wide dose-response curve. On-target effects should be potent and saturable, consistent with the known EC50 of ACH-000143. Off-target effects are more likely to occur at much higher concentrations.
Use of an Antagonist: If a specific MT1/MT2 antagonist is available and compatible with your system, its ability to block the observed effect can provide strong evidence for on-target action.
Structural Analogs: Compare the activity of ACH-000143 with a structurally related but inactive compound. An inactive analog should not produce the same effect.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with ACH-000143. The information is designed to help optimize experimental design...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with ACH-000143. The information is designed to help optimize experimental design and address common challenges to achieve maximum efficacy.
Frequently Asked Questions (FAQs)
General
What is ACH-000143?
ACH-000143 is a potent and orally active agonist for the melatonin receptors MT1 and MT2.[1][2] It is a benzimidazole derivative that has been shown to have a regulatory effect on peripheral absorption and liver lipid metabolism.[2][3][4]
What is the mechanism of action of ACH-000143?
ACH-000143 activates the G protein-coupled receptors (GPCRs), MT1 and MT2, which are the primary receptors for melatonin.[2][3] This activation initiates downstream signaling pathways that influence circadian rhythms and metabolic processes.[2][3]
Dosing and Administration
What is a recommended starting dose for in vivo studies?
In studies with high-fat diet-induced obese rats, oral doses of 10 mg/kg and 30 mg/kg administered once daily for two months were shown to be effective in reducing plasma glucose and liver triglycerides.[1][2][5]
What is the safety profile of ACH-000143?
ACH-000143 has been shown to be devoid of hERG binding, genotoxicity, and behavioral alterations at oral doses up to 100 mg/kg in rats.[1][3][4][5]
Experimental Design
What are the key in vitro assays for assessing ACH-000143 activity?
Key in vitro assays include radioligand binding assays and cellular functional assays.[3] For functional assays, Chinese Hamster Ovary (CHO) cells expressing human MT1 or MT2 receptors are commonly used.[3]
What are the expected EC50 values for ACH-000143?
ACH-000143 has reported EC50 values of 0.06 nM for the MT1 receptor and 0.32 nM for the MT2 receptor.[1][2]
Troubleshooting Guide
Poor Solubility or Compound Precipitation
Issue: The formulated ACH-000143 solution is cloudy or shows precipitation.
Possible Cause: ACH-000143 may have limited solubility in certain aqueous solutions.
Solution:
Formulation: Use a vehicle system known to be effective for this compound. Several have been reported:
For some in vivo studies, a formulation of 1% DMSO, 1% Tween 80, and 98% distilled water with 0.2% HPMC has been used.[3]
Physical Intervention: Gentle heating and/or sonication can be used to aid in the dissolution of the compound if precipitation occurs during preparation.[1]
Solvent Quality: Ensure you are using newly opened, high-quality DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Inconsistent or Unexpected In Vitro Results
Issue: High variability in functional assay results.
Possible Cause:
Cell health and passage number of the MT1/MT2 expressing cell lines.
Inconsistent compound concentration due to improper dissolution or adsorption to plastics.
Assay readout sensitivity.
Solution:
Cell Culture: Maintain a consistent cell passage number and ensure high cell viability before each experiment.
Compound Handling: Prepare fresh stock solutions and dilutions for each experiment. Consider using low-adhesion microplates.
Assay Optimization: Ensure the chosen assay readout (e.g., cell impedance for MT1, cAMP for MT2) is optimized for your specific cell line and experimental conditions.[3]
Unexpected In Vivo Efficacy
Issue: Lack of expected physiological effects (e.g., no change in plasma glucose).
Possible Cause:
Inadequate dosing or bioavailability.
Issues with the animal model.
Improper formulation or administration.
Solution:
Dose-Response Study: Conduct a dose-response study to determine the optimal dose for your specific animal model and disease state.
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) of ACH-000143 in your model.
Formulation and Administration: Double-check the formulation protocol and ensure proper oral gavage technique to guarantee the full dose is administered.
potential behavioral side effects of ACH-000143 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential behavioral side effects of ACH-000143 in animal models. The information is intended for research...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential behavioral side effects of ACH-000143 in animal models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known behavioral side effects of ACH-000143 in animal models?
Based on preclinical studies, ACH-000143 is reported to be devoid of behavioral alterations in rats at oral doses up to 100 mg/kg.[1][2][3][4][5] An early toxicological assessment showed no behavioral concerns, which is consistent with its design as a peripherally preferred melatonin receptor agonist with low central nervous system (CNS) exposure.[6][7]
Q2: My animals are exhibiting sedative or hypnotic effects after administration of ACH-000143. Is this an expected side effect?
Sedative effects are not an expected side effect of ACH-000143 at the tested preclinical doses (up to 100 mg/kg p.o. in rats), as it has been designed for low CNS penetration to avoid the common CNS-related side effects of melatonin, such as sleepiness and drowsiness.[5][6] If you observe sedative-like behaviors, consider the troubleshooting steps outlined in the guide below.
Q3: Could ACH-000143 induce anxiety or anxiolytic-like behaviors?
Current data indicates no behavioral alterations, which would include changes in anxiety levels, at doses up to 100 mg/kg.[2][3][4][5] However, as a melatonin receptor agonist, its class of compounds can have complex effects on the CNS.[7] Any observed changes in anxiety-related behaviors should be systematically investigated.
Q4: Does ACH-000143 affect motor coordination or locomotor activity?
Preclinical safety assessments of ACH-000143 did not report any adverse effects on motor function.[2][3][4][5] A lack of impact on locomotor activity is a key indicator of a favorable behavioral side effect profile for a peripherally acting compound.
Q5: What is the mechanism of action of ACH-000143?
ACH-000143 is a potent agonist of the G protein-coupled melatonin receptors, MT1 and MT2.[1][2][6][7] These receptors are involved in regulating circadian rhythms and have various peripheral effects.[7] The therapeutic rationale for ACH-000143 in metabolic diseases is based on the modulation of melatonin signaling in peripheral tissues.[2][4]
If you encounter unexpected behavioral changes in your animal models during experiments with ACH-000143, follow this troubleshooting guide.
Issue 1: Observation of Sedation or Hypoactivity
Potential Cause
Troubleshooting Step
Incorrect Dosing or Formulation
Verify the concentration of your dosing solution and the administered volume. Ensure the formulation is homogenous and stable.
Vehicle Effects
Run a vehicle-only control group to determine if the vehicle itself is causing sedative effects.
Interaction with Other Experimental Factors
Consider if other factors, such as the animal's diet, housing conditions, or co-administered substances, could be interacting with ACH-000143.
Species- or Strain-Specific Sensitivity
The reported safety profile is in rats. Your animal model (e.g., a specific mouse strain) might have a different sensitivity. Conduct a dose-response study to identify a potential therapeutic window.
Issue 2: Observation of Anxiety-like Behavior or Hyperactivity
Potential Cause
Troubleshooting Step
Handling Stress
Ensure that all animal handling and dosing procedures are consistent and minimally stressful. Acclimate the animals to the procedures before the start of the experiment.
Off-Target Effects at High Doses
Although reported to have an excellent selectivity profile, very high doses could potentially lead to off-target effects.[2][5] If you are using a dose higher than 100 mg/kg, consider reducing it.
Metabolic State of the Animal
The metabolic state of your animal model (e.g., diet-induced obesity) could influence behavioral outcomes. Ensure your control groups are appropriately matched.
Quantitative Data Summary
The primary quantitative data available for ACH-000143's activity relates to its potency at melatonin receptors.
Below are detailed methodologies for standard behavioral assays that can be used to assess the behavioral profile of ACH-000143 in your own experiments.
Open Field Test (for Locomotor Activity and Anxiety)
Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) with walls to prevent escape. The arena is typically made of a non-reflective material and is evenly illuminated.
Procedure:
Place the animal in the center of the arena.
Allow the animal to explore freely for a set period (e.g., 10-30 minutes).
Record the animal's activity using an automated video-tracking system.
Key Parameters Measured:
Total distance traveled (locomotor activity).
Time spent in the center of the arena versus the periphery (anxiety-like behavior).
Rearing frequency (exploratory behavior).
Grooming duration and frequency.
Elevated Plus Maze (for Anxiety-like Behavior)
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms.
Procedure:
Place the animal in the center of the maze, facing an open arm.
Allow the animal to explore the maze for a standard duration (e.g., 5 minutes).
An observer or a video-tracking system records the time spent in and the number of entries into each arm.
Key Parameters Measured:
Percentage of time spent in the open arms.
Percentage of entries into the open arms.
Total number of arm entries (an indicator of overall activity).
Rotarod Test (for Motor Coordination and Balance)
Apparatus: A rotating rod that can be set to a constant or accelerating speed.
Procedure:
Train the animals on the rotarod at a low, constant speed for a few days prior to the test.
On the test day, administer ACH-000143 or vehicle at a predetermined time before the test.
Place the animal on the rotating rod.
Record the latency to fall from the rod or the speed at which the animal falls in an accelerating paradigm.
Key Parameters Measured:
Latency to fall.
Revolutions per minute (RPM) at which the animal falls.
Visualizations
Caption: Melatonin receptor (MT1/MT2) signaling pathway activated by ACH-000143.
Caption: Troubleshooting workflow for unexpected behavioral observations.
Caption: General experimental workflow for behavioral assessment.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving ACH-00...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving ACH-000143, a potent and orally active melatonin receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is ACH-000143 and what is its primary mechanism of action?
A1: ACH-000143 is a novel, potent, and orally active agonist for the melatonin receptors MT1 and MT2.[1][2][3] Its primary mechanism of action is to bind to and activate these G protein-coupled receptors (GPCRs), which are involved in regulating circadian rhythms and metabolic processes.[2][4] Activation of MT1 and MT2 receptors can lead to various downstream signaling events, including the modulation of cyclic AMP (cAMP) levels.[2]
Q2: What are the reported binding affinities and functional potencies of ACH-000143?
A2: ACH-000143 exhibits subnanomolar potency for both MT1 and MT2 receptors. The half-maximal effective concentrations (EC50) are 0.06 nM for MT1 and 0.32 nM for MT2.[1]
Q3: What are the common in vitro assays used to characterize ACH-000143 activity?
A3: Common in vitro assays for ACH-000143 include:
Radioligand Binding Assays: To determine the binding affinity (Ki) of ACH-000143 to MT1 and MT2 receptors.[2]
cAMP Assays: To measure the functional agonism of ACH-000143 at the MT2 receptor by quantifying changes in intracellular cAMP levels.[2][5]
Cell Impedance Assays: To assess the functional agonism of ACH-000143 at the MT1 receptor by measuring changes in cell morphology and adhesion.[2][5]
Q4: In what in vivo models has ACH-000143 been tested?
A4: ACH-000143 has been evaluated in diet-induced obese (DIO) rat models to assess its effects on metabolic parameters such as body weight, liver triglycerides, and steatosis.[1][2][3][6][7]
Troubleshooting Guides
This section provides troubleshooting guidance for common issues that may arise during experiments with ACH-000143, leading to variability in results.
In Vitro Assays
Issue 1: High Variability in Radioligand Binding Assays
Potential Cause
Recommended Solution
High non-specific binding
- Optimize the concentration of the radioligand; a good starting point is at or below the Kd value. - Reduce the amount of membrane protein used in the assay (typically 100-500 µg). - Modify the assay buffer with agents like bovine serum albumin (BSA) to reduce non-specific interactions.[1] - Ensure rapid and efficient washing steps with ice-cold buffer to remove unbound radioligand.[1]
Low specific binding
- Confirm the presence and activity of the target receptor in your cell preparation. - Check the specific activity and purity of the radioligand, as degradation can reduce binding. - Optimize incubation time to ensure equilibrium is reached.[1]
Inconsistent results between experiments
- Ensure consistent preparation of cell membranes or whole cells. - Use a consistent source and lot of reagents, including the radioligand and competitor. - Standardize incubation times and temperatures across all experiments.
Issue 2: Inconsistent Results in cAMP Assays
Potential Cause
Recommended Solution
Low signal-to-background ratio
- Optimize cell density; too few cells may not produce a detectable signal, while too many can lead to a high basal signal.[8] - Include a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent cAMP degradation.[8][9] - Ensure the agonist stimulation time is sufficient to reach equilibrium.[8]
High well-to-well variability
- Ensure uniform cell seeding in each well. - Use a multichannel pipette for simultaneous addition of reagents to minimize timing differences. - Ensure proper mixing of reagents in each well.
Assay signal outside the linear range of the standard curve
- Optimize cell number, forskolin concentration (if used), and agonist stimulation time to ensure the measured cAMP levels fall within the linear range of the standard curve.[10]
Issue 3: Variability in Cell Impedance Assays
Potential Cause
Recommended Solution
Inconsistent cell attachment and growth
- Ensure cells are seeded at a consistent density and are just confluent at the time of the assay.[11] - Use surface-coated plates (e.g., collagen or poly-d-lysine) if cell adherence is poor.[11] - Allow sufficient time for cells to settle and adhere before starting the measurement.[11]
Temperature fluctuations
- Warm the compound plate to at least room temperature before adding it to the cell plate to avoid temperature-induced artifacts.[11]
Edge effects in microplates
- Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature variations. - Ensure proper humidification in the incubator.
In Vivo Studies
Issue 4: High Variability in Animal Body Weight and Metabolic Parameters
Potential Cause
Recommended Solution
Inconsistent drug formulation and administration
- Ensure ACH-000143 is properly solubilized or suspended in the vehicle. Sonication or gentle heating may be necessary.[1] - Use precise oral gavage techniques to ensure accurate and consistent dosing. - Prepare fresh formulations regularly to avoid degradation.
Variability in food and water intake
- House animals individually to accurately monitor food and water consumption. - Ensure ad libitum access to the high-fat diet and water.
Environmental stressors
- Maintain a consistent environment with controlled temperature, humidity, and a 12-hour light-dark cycle.[12] - Acclimate animals to the experimental procedures and housing conditions before starting the study.[12]
Biological variability between animals
- Use a sufficient number of animals per group to achieve statistical power.[13] - Randomize animals into treatment groups. - Ensure animals are of a similar age and weight at the start of the study.
Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells recombinantly expressing human MT1 or MT2 receptors.
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand ([¹²⁵I]2-iodomelatonin), and varying concentrations of unlabeled ACH-000143 (for competition binding).
Incubation: Incubate the plate at a constant temperature for a predetermined time to allow the binding to reach equilibrium.
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Determine the inhibition constant (Ki) by analyzing the competition binding data.
cAMP Functional Assay (General Protocol)
Cell Culture: Culture CHO cells expressing human MT2 receptors in a suitable 96- or 384-well plate.
Compound Addition: Add varying concentrations of ACH-000143 to the cells. Include a positive control (e.g., a known MT2 agonist) and a negative control (vehicle).
Incubation: Incubate the plate for a specific time at 37°C to allow for agonist-induced changes in intracellular cAMP levels.
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, FRET, or ELISA-based).
Data Analysis: Generate a dose-response curve and calculate the EC50 value for ACH-000143.
Cell Seeding: Seed CHO cells expressing human MT1 receptors into the wells of an electronic microtiter plate (E-Plate) containing gold microelectrodes.
Baseline Measurement: Monitor the baseline cell impedance until a stable signal is achieved, indicating that the cells have attached and formed a confluent monolayer.
Compound Addition: Add different concentrations of ACH-000143 to the wells.
Real-Time Monitoring: Continuously monitor the cell impedance in real-time. Agonist binding to the MT1 receptor will induce changes in cell morphology, leading to a change in impedance.
Data Analysis: Analyze the impedance data to generate a dose-response curve and determine the EC50 value.
Mandatory Visualizations
Caption: Melatonin Receptor Signaling Pathway for ACH-000143.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ACH-000143. The information is designed to address speci...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ACH-000143. The information is designed to address specific issues that may be encountered during in vitro experiments, particularly concerning dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ACH-000143?
A1: ACH-000143 is a potent and orally active agonist for the melatonin receptors, MT1 and MT2, which are G protein-coupled receptors (GPCRs).[1][2][3][4] Its activation of these receptors initiates a signaling cascade that can influence various physiological processes.[2][4]
Q2: What are the reported EC50 values for ACH-000143?
A2: In vitro functional assays have demonstrated that ACH-000143 has subnanomolar potency for both MT1 and MT2 receptors.[2] The reported half-maximal effective concentration (EC50) values are 0.06 nM for MT1 and 0.32 nM for MT2.[1][4]
Q3: What are some key considerations for preparing ACH-000143 stock solutions?
A3: ACH-000143 is typically soluble in organic solvents like DMSO.[1] When preparing aqueous solutions for cell-based assays, it is crucial to manage the final solvent concentration to avoid inhibitory effects on the cells or assay components.[5] If precipitation occurs upon dilution into aqueous buffers, gentle heating or sonication may aid dissolution.[1] It is recommended to prepare fresh dilutions for each experiment.
Troubleshooting Guide for Dose-Response Curve Issues
Researchers may occasionally encounter issues with generating consistent and reliable dose-response curves for ACH-000143. This guide provides potential causes and solutions for common problems.
Issue
Potential Causes
Troubleshooting Steps
Poor Curve Fit or High Variability
- Inaccurate pipetting, especially at low concentrations.- Incomplete mixing of reagents.- Edge effects in multi-well plates due to evaporation.[5]- Inconsistent incubation times or temperatures.[5]
- Ensure pipettes are properly calibrated and use appropriate techniques for small volumes.[5]- Thoroughly mix all solutions before and after adding to the assay plate.[5]- Avoid using the outermost wells of the plate or fill them with buffer to maintain humidity.[5]- Use a calibrated incubator and ensure consistent timing for all experimental steps.[5]
Lower than Expected Potency (Right-shifted curve)
- Compound precipitation in the assay buffer.- High final concentration of organic solvent (e.g., DMSO) inhibiting the receptor or cellular machinery.- Incorrect ATP concentration if using a cAMP-based assay.[5]
- Visually inspect for precipitation after dilution. Consider using a different buffer or adding a solubilizing agent if necessary.[1][5]- Ensure the final solvent concentration is low and consistent across all wells, typically below 1%.[5]- Optimize the ATP concentration for the specific assay format and cell type being used.[5]
Shallow or Incomplete Dose-Response Curve
- Limited solubility of ACH-000143 at higher concentrations.- The concentration range tested is not wide enough to capture the full curve.- The assay window (signal-to-background) is too small.
- Check the solubility of ACH-000143 in your specific assay buffer. If solubility is an issue, consider reformulating or using a different assay system.- Extend the range of concentrations tested, both higher and lower, to ensure you capture the top and bottom plateaus of the curve.- Optimize assay conditions to maximize the signal window. This may involve adjusting cell number, incubation time, or substrate concentration.
Inconsistent Results Between Experiments
- Variation in cell passage number or health.- Reagent variability (e.g., lot-to-lot differences in serum or other components).- Freeze-thaw cycles of the compound or key reagents.
- Use cells within a consistent and low passage number range. Regularly check for cell viability and morphology.- Qualify new lots of critical reagents before use in critical experiments.- Aliquot reagents, including the ACH-000143 stock solution, to avoid repeated freeze-thaw cycles.[5]
Experimental Protocols
In Vitro Melatonin Receptor (MT1/MT2) Functional Assay (General Protocol)
This protocol outlines a general procedure for assessing the agonist activity of ACH-000143 at the MT1 and MT2 receptors using a cAMP-based assay.
Cell Culture: Culture CHO cells recombinantly expressing human MT1 or MT2 receptors in appropriate media.
Compound Preparation: Prepare a stock solution of ACH-000143 (e.g., 10 mM in DMSO). Perform serial dilutions in a suitable buffer to create a range of concentrations for the dose-response curve.
Cell Plating: Seed the cells into a multi-well plate at a predetermined density and allow them to adhere overnight.
Assay Procedure:
Wash the cells with an assay buffer.
Add the diluted ACH-000143 to the wells.
Incubate at 37°C for a specified period (e.g., 30 minutes).
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
Data Analysis: Plot the cAMP levels against the logarithm of the ACH-000143 concentration. Fit the data using a four-parameter logistic equation to determine the EC50 value.[6][7]
Visualizations
Caption: Simplified signaling pathway of ACH-000143 upon binding to MT1/MT2 receptors.
Caption: A logical workflow for troubleshooting common dose-response curve issues.
Caption: A generalized experimental workflow for an in vitro cell-based assay.
unexpected phenotypes in ACH-000143 treated animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACH-000143. The information is presented in...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACH-000143. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is ACH-000143 and what is its primary mechanism of action?
ACH-000143 is a potent and orally active agonist of the melatonin receptors MT1 and MT2.[1][2] Its primary mechanism of action is to mimic the effects of endogenous melatonin by binding to and activating these G protein-coupled receptors (GPCRs). Activation of MT1 and MT2 receptors is known to influence circadian rhythms, glucose metabolism, and lipid metabolism.[3][4][5] ACH-000143 is noted for its peripherally preferred exposure, suggesting it primarily acts on tissues outside of the central nervous system.[3][6]
Q2: What are the expected phenotypes in animals treated with ACH-000143?
Based on preclinical studies in diet-induced obese (DIO) rat models, the primary expected phenotypes following chronic oral administration of ACH-000143 include:
Reduction in body weight gain. [3][6][7][8][9][10]
Significant reduction in liver triglycerides and hepatic steatosis. [1][2][3][6][7][8][9][10]
Improvement in glycemic control, including a reduction in plasma glucose. [1][5]
Q3: Are there any known off-target effects or toxicities associated with ACH-000143?
Early toxicological assessments of ACH-000143 have shown a favorable safety profile. Specifically, at doses up to 100 mg/kg p.o., it was found to be devoid of:
Furthermore, it has demonstrated excellent selectivity in a broad panel of targets, suggesting a low probability of off-target effects.[3][6]
Troubleshooting Guide
Issue: Lack of Efficacy - No significant change in body weight or liver lipids observed.
Possible Cause 1: Suboptimal Drug Formulation and Administration
ACH-000143 is a compound that requires a specific formulation for optimal oral bioavailability. Improper formulation can lead to poor absorption and reduced efficacy.
Troubleshooting Steps:
Verify Formulation: For in vivo studies in rats, a recommended formulation is 1% DMSO, 1% Tween 80, and 98% distilled water with 0.2% HPMC.[11] Ensure all components are properly dissolved. If precipitation occurs, heating and/or sonication may be used.[1]
Confirm Dosing Regimen: ACH-000143 has been shown to be effective with once-daily oral administration.[1][2] Ensure consistent daily dosing at the same time each day to align with the animals' circadian rhythm.
Check Animal Gavage Technique: Ensure proper oral gavage technique to confirm the full dose is administered to the stomach and not aspirated.
Possible Cause 2: Variability in the Animal Model
The diet-induced obesity (DIO) model can have inherent variability based on the specific diet, duration of high-fat feeding, and the rodent strain used.
Troubleshooting Steps:
Standardize the DIO Model: Ensure that the high-fat diet has sufficient fat content (e.g., 45% kcal from fat) and is administered for a long enough duration (e.g., 15 weeks) to induce a robust obese and metabolic phenotype before starting treatment.[5]
Animal Acclimatization: Allow for a sufficient acclimatization period for the animals to the housing conditions and diet before the start of the experiment to reduce stress-related variability.
Baseline Measurements: Record baseline body weight, food intake, and relevant plasma biomarkers before initiating treatment to ensure groups are properly randomized and to provide a clear baseline for assessing treatment effects.
Possible Cause 3: Timing of Administration
As a melatonin receptor agonist, the timing of ACH-000143 administration relative to the light-dark cycle could potentially influence its efficacy due to the circadian nature of melatonin signaling.
Troubleshooting Steps:
Consistent Dosing Time: Administer the compound at the same time each day. While the published studies do not specify the exact time of day for administration, consistency is key to minimizing variability.
Consider the Light-Dark Cycle: Since melatonin is endogenously high during the dark phase, administering an agonist during the light phase (the rest period for nocturnal rodents) might produce a more pronounced effect.
Note: The reduction in body weight gain was reported to be similar to that of the comparator drug, dapagliflozin, with superior results on hepatic steatosis and triglyceride levels.[3][6][7][8][9][10]
Experimental Protocols
Protocol 1: Diet-Induced Obesity (DIO) Rat Model
Animals: Use male Wistar or Sprague-Dawley rats, approximately 30 days old at the start of the diet regimen.[5]
Housing: House animals individually in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[5]
Diet:
Control Group: Feed a standard chow diet (e.g., ~11% kcal from fat).[5]
DIO Group: Feed a high-fat diet (HFD) with approximately 45% of kilocalories derived from fat for 15 consecutive weeks to induce obesity and metabolic dysregulation.[5]
Monitoring: Monitor body weight and food consumption weekly.
Confirmation of Phenotype: Before initiating treatment with ACH-000143, confirm the obese phenotype with significantly higher body weight and, if possible, assess for impaired glucose tolerance via an oral glucose tolerance test (OGTT).[5]
Protocol 2: Chronic Oral Administration of ACH-000143
Formulation: Prepare ACH-000143 in a vehicle of 1% DMSO, 1% Tween 80, and 98% distilled water with 0.2% HPMC.[11]
Dosing: Administer ACH-000143 or vehicle control once daily via oral gavage at doses of 10 mg/kg or 30 mg/kg.[1][2]
Treatment Duration: Continue daily administration for a period of two months.[1][2]
Efficacy Readouts:
Monitor body weight and food intake weekly.
At the end of the treatment period, collect terminal blood samples for analysis of plasma glucose, insulin, and triglycerides.
Harvest the liver for weight measurement, triglyceride content analysis, and histological assessment of steatosis.
Mandatory Visualizations
Caption: Experimental workflow for evaluating ACH-000143 in a diet-induced obesity rat model.
Caption: Simplified signaling pathways for the melatonin receptors MT1 and MT2 activated by ACH-000143.
Technical Support Center: ACH-000143 Protocol Adjustment for Rodent Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in adjusting the ACH-000143 protocol for different...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in adjusting the ACH-000143 protocol for different rodent strains.
Frequently Asked Questions (FAQs)
Q1: What is ACH-000143 and what is its mechanism of action?
A1: ACH-000143 is a potent and orally active agonist for the melatonin receptors MT1 and MT2, with EC50 values of 0.06 nM and 0.32 nM, respectively.[1] It is a peripherally preferred compound, meaning it has greater exposure in peripheral tissues compared to the central nervous system. Its mechanism of action involves activating MT1 and MT2 receptors, which are G protein-coupled receptors (GPCRs), to modulate signaling pathways involved in metabolism and circadian rhythms.
Q2: What are the reported effects of ACH-000143 in rodents?
A2: In studies using high-fat diet-induced obese rats, two-month oral administration of ACH-000143 has been shown to:
An early toxicological assessment in rats indicated that ACH-000143 did not exhibit hERG binding, genotoxicity, or behavioral alterations at doses up to 100 mg/kg administered orally.[2][5]
Q3: What is the recommended starting dose for ACH-000143 in a new rodent strain?
A3: Published studies have effectively used oral doses of 10 mg/kg and 30 mg/kg once daily in diet-induced obese rats.[1][4] For a new rodent strain, it is highly recommended to conduct a pilot study to determine the optimal dose. A suggested starting point would be within this 10-30 mg/kg/day range. The choice of dose may depend on the specific research question and the metabolic phenotype of the strain.
Q4: How should I prepare and administer ACH-000143?
A4: ACH-000143 is intended for oral administration. Here are some key considerations:
Formulation: The compound can be formulated in various vehicles depending on the study's needs. Published protocols have used formulations such as:
Preparation: It is recommended to prepare the working solution fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can help dissolve the compound.[1]
Administration: Oral gavage is the most common method for precise dosing. Ensure personnel are well-trained in this technique to minimize stress and prevent injury to the animals. For long-term studies, dietary supplementation can be considered, but this requires careful calculation based on the animals' average daily food intake.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
High variability in animal response or lack of expected therapeutic effect.
Strain-Specific Metabolism: Different rodent strains can have significantly different metabolic rates and drug processing capabilities. For example, hepatocytes from Sprague-Dawley and Wistar rats show distinct differences in glucose and amino acid metabolism.[6] Similarly, C57BL/6J mice are more prone to diet-induced obesity and insulin resistance than BALB/c mice.[7][8]
Action: Conduct a pilot pharmacokinetic (PK) study in the selected strain to determine key parameters like Cmax, Tmax, and overall exposure (AUC). Adjust the dose accordingly. If PK data is unavailable, consider performing a dose-response study (e.g., 5, 15, 30 mg/kg) to find the optimal dose for your specific model and strain.
Endogenous Melatonin Levels: Some mouse strains, notably C57BL/6, have very low to undetectable levels of endogenous melatonin. The effect of an exogenous agonist like ACH-000143 could be more pronounced in such strains compared to strains with robust melatonin rhythms (e.g., CBA mice).
Action: Be aware of the endogenous melatonin status of your chosen strain. This may influence the baseline metabolic phenotype and the magnitude of the drug's effect. Consider including a vehicle-treated group of a different strain as a reference control if this is a critical variable.
Incorrect Dosing: Inaccurate calculation of dosing volume or improper oral gavage technique.
Action: Always calculate the dose volume based on the most recent body weight of each animal. Ensure the formulation is homogenous before each administration. Verify gavage technique to ensure the full dose reaches the stomach.
Unexpected behavioral side effects (e.g., sedation, hyperactivity).
Strain Sensitivity: While ACH-000143 was reported to have no behavioral alterations at high doses in rats, different strains may have varying sensitivity. For instance, Wistar rats are generally more active than Sprague-Dawley rats.[9]
Action: Perform a comprehensive observational assessment (e.g., an Irwin test) during your pilot study to characterize the behavioral profile of ACH-000143 in your chosen strain. If sedation occurs, consider administering the compound towards the beginning of the animal's dark/active cycle.
Difficulty with Oral Administration.
Animal Handling and Stress: Some strains are more difficult to handle than others. Sprague-Dawley rats are known for their calmness, which facilitates procedures like oral gavage.[9] Stress from handling can influence metabolic parameters and confound results.
Action: Ensure all animals are properly acclimated to the facility and handled regularly before the start of the experiment to minimize stress. If oral gavage proves too stressful, consider administration via dietary admixture, ensuring palatability is not an issue.
Compound Precipitation in Formulation.
Solubility Issues: The vehicle may not be optimal for the required concentration.
Action: Refer to the formulation protocols.[1] Gentle warming or sonication can be used to aid dissolution. If problems persist, try an alternative vehicle. Always visually inspect the solution for clarity before administration.
Quantitative Data Summary
The following tables summarize the in vitro potency of ACH-000143 and provide a template for organizing in vivo pharmacokinetic data across different rodent strains.
Table 1: In Vitro Activity of ACH-000143
Receptor
Assay Type
EC50 (nM)
Human MT1
Cell Impedance
0.06
Human MT2
cAMP Measurement
0.32
(Data sourced from MedChemExpress and ACS Publications.[1][10])
Table 2: Pharmacokinetic Parameters of ACH-000143 in Rodents (Template)
Parameter
CD-1 Mice
Wistar Han Rats
Sprague-Dawley Rats
[Your Strain Here]
Dose (mg/kg)
Data not specified
Data not specified
Data not specified
Pilot study recommended
Route
Oral (p.o.)
Oral (p.o.)
Oral (p.o.)
Oral (p.o.)
Cmax (ng/mL)
Data not published
Data not published
Data not published
Determine experimentally
Tmax (h)
Data not published
Data not published
Data not published
Determine experimentally
AUC (ng·h/mL)
Data not published
Data not published
Data not published
Determine experimentally
Bioavailability (%)
High
High
High
Determine experimentally
(The primary publication confirms high oral bioavailability in rodents but does not provide specific quantitative PK values in its main text or abstract.[5])
Experimental Protocols & Methodologies
General Protocol: Oral Gavage Administration
Animal Preparation: Acclimate animals for at least one week before the experiment. Weigh each animal on the day of dosing to calculate the precise volume.
Formulation Preparation: Prepare the ACH-000143 formulation fresh daily. Ensure the compound is fully dissolved and the solution is at room temperature.
Dosing:
Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head.
Use a proper-sized, ball-tipped gavage needle. Measure the needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth to the stomach.
Insert the needle into the mouth, slightly to one side, and advance it smoothly along the roof of the mouth and down the esophagus.
Deliver the solution slowly and steadily.
Withdraw the needle smoothly.
Post-Procedure Monitoring: Return the animal to its home cage and monitor for 15-30 minutes for any signs of respiratory distress or discomfort.
Visualizations
Signaling Pathway
Caption: ACH-000143 activates MT1/MT2 receptors, leading to metabolic regulation.
Experimental Workflow
Caption: A typical experimental workflow for evaluating ACH-000143 in rodents.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting unexpected results in experiments.
A Comparative Analysis of ACH-000143 and Melatonin in the Management of Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the novel melatonin receptor agonist, ACH-000143, and the endogenous hormone, melatonin, in the context of meta...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel melatonin receptor agonist, ACH-000143, and the endogenous hormone, melatonin, in the context of metabolic syndrome. The following sections present a comprehensive overview of their respective mechanisms of action, summaries of key experimental findings, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction
Metabolic syndrome is a constellation of cardiometabolic risk factors, including insulin resistance, dyslipidemia, obesity, and hypertension, that elevates the risk of developing type 2 diabetes and cardiovascular disease. The modulation of the melatonergic system, which plays a crucial role in regulating circadian rhythms and metabolism, has emerged as a promising therapeutic avenue for this condition. This guide focuses on a direct comparison of ACH-000143, a next-generation melatonin receptor agonist, and melatonin itself, to inform preclinical and clinical research strategies.
Mechanism of Action
Both ACH-000143 and melatonin exert their primary effects through the activation of melatonin receptors MT1 and MT2, which are G protein-coupled receptors expressed in various central and peripheral tissues.
ACH-000143 is a potent, orally active, and peripherally preferred agonist of the MT1 and MT2 melatonin receptors.[1] Its "peripherally preferred" nature suggests a higher concentration and/or activity in tissues outside the central nervous system, which could be advantageous for treating metabolic disorders with fewer central side effects.
Melatonin , in addition to its receptor-mediated actions, is a well-documented antioxidant and free radical scavenger.[2] This dual mechanism may contribute to its broader physiological effects, including the mitigation of oxidative stress, a key pathological feature of metabolic syndrome.
Signaling Pathways
The activation of MT1 and MT2 receptors by agonists like ACH-000143 and melatonin triggers several downstream signaling cascades that influence glucose homeostasis and lipid metabolism. A simplified representation of these pathways is provided below.
Caption: Melatonin Receptor Signaling Pathway.
Comparative Efficacy in a High-Fat Diet-Induced Rat Model of Metabolic Syndrome
The following tables summarize the quantitative data from preclinical studies evaluating ACH-000143 and melatonin in a high-fat diet (HFD) induced rat model of metabolic syndrome.
Table 1: Effects on Body Weight and Adiposity
Parameter
ACH-000143 (30 mg/kg/day, p.o.)
Melatonin (10 mg/kg/day, oral)
Vehicle (HFD Control)
Body Weight Gain (g)
259.6 ± 18.12
Significantly reduced vs. HFD
315.2 ± 10.21
Food Intake (g/6 weeks)
Not significantly different from HFD
Not significantly different from HFD
676.5 ± 17.08
Data for ACH-000143 from Ferreira Jr. et al., J Med Chem, 2021. Data for Melatonin from Abou Fard et al., J Am Sci, 2013.
Table 2: Effects on Glucose Homeostasis
Parameter
ACH-000143 (30 mg/kg/day, p.o.)
Melatonin (10 mg/kg/day, oral)
Vehicle (HFD Control)
Fasting Glucose (mg/dL)
Significantly reduced vs. HFD
105.7 ± 4.88
120.3 ± 5.24
Fasting Insulin (µIU/mL)
Significantly reduced vs. HFD
15.3 ± 1.22
20.1 ± 1.57
HOMA-IR
Significantly reduced vs. HFD
N/A
N/A
Data for ACH-000143 from Ferreira Jr. et al., J Med Chem, 2021. Data for Melatonin from Abou Fard et al., J Am Sci, 2013.
Table 3: Effects on Lipid Profile and Liver Health
Parameter
ACH-000143 (30 mg/kg/day, p.o.)
Melatonin (10 mg/kg/day, oral)
Vehicle (HFD Control)
Triglycerides (mg/dL)
Significantly reduced vs. HFD
178.7 ± 16.31
210.9 ± 10.35
Total Cholesterol (mg/dL)
N/A
Not significantly changed
89.9 ± 4.04
LDL-Cholesterol (mg/dL)
N/A
3.52 ± 0.41
5.24 ± 0.61
HDL-Cholesterol (mg/dL)
N/A
96.7 ± 5.87
80.3 ± 4.35
Hepatic Steatosis
Superior reduction vs. Dapagliflozin
N/A
Severe
Hepatic Triglycerides
Superior reduction vs. Dapagliflozin
N/A
Elevated
Data for ACH-000143 from Ferreira Jr. et al., J Med Chem, 2021.[1][3][4] Data for Melatonin from Abou Fard et al., J Am Sci, 2013.[5]
Experimental Protocols
High-Fat Diet-Induced Metabolic Syndrome Rat Model
The following is a generalized protocol based on the methodologies described in the cited studies for ACH-000143 and melatonin.
Caption: Generalized Experimental Workflow.
Detailed Methodologies:
Animals and Housing: Male Wistar or Sprague-Dawley rats are typically used.[6][7] They are housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
Diet: To induce metabolic syndrome, rats are fed a high-fat diet (HFD) for a period of 6 to 11 weeks.[2][5] The composition of the HFD can vary but generally provides 35-60% of its calories from fat. Control animals are maintained on a standard chow diet.
Drug Administration: ACH-000143 or melatonin is administered orally, typically via gavage, once daily for the duration of the treatment period (e.g., 6-8 weeks). A vehicle control group receives the same formulation without the active compound.
In-life Measurements: Body weight and food intake are monitored regularly, often on a weekly basis.
Terminal Procedures: At the end of the study, animals are fasted overnight. Blood samples are collected for the analysis of glucose, insulin, and a lipid panel (triglycerides, total cholesterol, HDL, LDL). The liver is excised, weighed, and processed for histological analysis (to assess steatosis) and measurement of hepatic triglyceride content.
Conclusion
Both ACH-000143 and melatonin demonstrate significant therapeutic potential in a preclinical model of metabolic syndrome. ACH-000143 appears to be a highly potent agent, with a notable impact on liver steatosis and triglyceride levels.[1][3][4] Melatonin, while also effective in improving key metabolic parameters, may offer the additional benefit of systemic antioxidant effects. The "peripherally preferred" nature of ACH-000143 is a key differentiating feature that warrants further investigation to determine if it translates to an improved safety profile in clinical settings. This comparative guide provides a foundation for researchers to design further studies to elucidate the relative merits of these two melatonergic compounds in the context of metabolic disease.
A Comparative Efficacy Analysis of ACH-000143 and Dapagliflozin in Obesity
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the preclinical efficacy of ACH-000143, a novel melatonin receptor agonist, with the established clinical effic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of ACH-000143, a novel melatonin receptor agonist, with the established clinical efficacy of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, in the context of obesity. While direct head-to-head clinical trials are not available, this document synthesizes the existing data from preclinical and clinical studies to offer a comprehensive overview for research and development purposes. A notable preclinical study directly compared the effect of ACH-000143 and dapagliflozin on body weight gain in a diet-induced obese rat model.[1][2][3][4]
Executive Summary
ACH-000143 is a potent, orally active agonist of the MT1 and MT2 melatonin receptors.[1][2][3][4] Preclinical studies in a diet-induced obesity (DIO) rat model have demonstrated its potential to reduce body weight gain, with an efficacy comparable to that of dapagliflozin in the same model.[1][2][3][4] Furthermore, ACH-000143 has shown beneficial effects on hepatic steatosis and triglyceride levels.[1][2][3][4]
Dapagliflozin is an approved medication for the treatment of type 2 diabetes, heart failure, and chronic kidney disease. Its mechanism of action involves the inhibition of SGLT2 in the kidneys, leading to increased urinary glucose excretion. A consistent and well-documented effect of dapagliflozin treatment across numerous clinical trials is weight loss.[5][6][7][8][9] Studies in obese individuals, with and without type 2 diabetes, have quantified its impact on reducing total body weight, fat mass, and waist circumference.[7][8][10][11]
This guide will delve into the quantitative data from key studies, detail the experimental protocols, and provide visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the key efficacy data for ACH-000143 (preclinical) and dapagliflozin (clinical) in the context of obesity. It is crucial to note the different study populations (rats vs. humans) when interpreting these data.
Table 1: ACH-000143 Efficacy in Diet-Induced Obese (DIO) Rats
Parameter
Vehicle Control
ACH-000143 (10 mg/kg)
ACH-000143 (30 mg/kg)
Dapagliflozin (10 mg/kg)
Body Weight Gain (g) over 2 months
~150 g
Reduction similar to dapagliflozin
Reduction similar to dapagliflozin
Significant reduction compared to vehicle
Liver Triglycerides
Elevated
Significant Reduction
Significant Reduction
Not Reported in direct comparison
Hepatic Steatosis
Present
Significant Reduction
Significant Reduction
Not Reported in direct comparison
Plasma Glucose
Not Reported
-16.4%
-16.9%
Not Reported in direct comparison
Data extracted from Ferreira Jr, M. A., et al. (2021). J Med Chem.[1][2][3][4]
Table 2: Dapagliflozin Efficacy in Obese Human Subjects (with or without Type 2 Diabetes)
Parameter
Placebo
Dapagliflozin (5-10 mg/day)
Study Duration
Change in Total Body Weight (kg)
-0.89 to +1.36
-2.21 to -4.54
24-102 weeks
Change in Waist Circumference (cm)
-
-1.52 to -5.0
24-102 weeks
Change in Total Fat Mass (kg)
-
-1.48 to -2.80
24-102 weeks
Change in Visceral Adipose Tissue (cm³)
-
-258.4
24 weeks
Change in Subcutaneous Adipose Tissue (cm³)
-
-184.9
24 weeks
Data compiled from multiple clinical trials.[5][6][8][9]
Experimental Protocols
ACH-000143 Preclinical Study in Diet-Induced Obese Rats
1. Animal Model:
Species and Strain: Male Sprague-Dawley or Wistar rats.[7]
Obesity Induction: Rats are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of several weeks to induce an obese phenotype with characteristics that mimic human obesity and metabolic syndrome.[7] Control animals are fed a standard chow diet.
2. Drug Administration:
Compound: ACH-000143, dapagliflozin, or vehicle.
Dosage: ACH-000143 administered orally at doses of 10 and 30 mg/kg/day. Dapagliflozin administered orally at 10 mg/kg/day.
Metabolic Parameters: At the end of the study, blood samples are collected for the analysis of plasma glucose, triglycerides, and other relevant markers.
Liver Analysis: Livers are excised, weighed, and analyzed for triglyceride content and histological evidence of steatosis.
Dapagliflozin Clinical Trials in Obesity
1. Study Design:
Design: Typically randomized, double-blind, placebo-controlled trials.[11][12][13]
Patient Population: Adults with obesity (Body Mass Index [BMI] ≥ 30 kg/m ²) with or without type 2 diabetes.[11][12]
Intervention: Dapagliflozin (typically 5 mg or 10 mg once daily) or placebo.[8][9][13]
Duration: Ranging from 12 weeks to over 2 years.[6][13]
2. Efficacy Endpoints:
Primary Endpoint: Change in total body weight from baseline.
Secondary Endpoints:
Change in waist circumference.
Change in BMI.
Proportion of patients achieving ≥5% weight loss.
Changes in body composition (fat mass, lean mass) measured by dual-energy X-ray absorptiometry (DXA).[14][15][16]
3. Dual-Energy X-ray Absorptiometry (DXA) for Body Composition:
Principle: DXA uses two X-ray beams with different energy levels to differentiate between bone mineral, lean tissue, and fat tissue.[15][16]
Procedure: The patient lies on a table while a scanning arm passes over the entire body. The procedure is quick and involves minimal radiation exposure.
Measurements: Provides precise measurements of total and regional fat mass, lean mass, and bone mineral content.[15][16]
Mandatory Visualization
Signaling Pathways
Caption: Signaling pathways for ACH-000143 and Dapagliflozin.
Experimental Workflow: Preclinical Study of ACH-000143
Caption: Preclinical experimental workflow for ACH-000143.
Logical Relationship: Dapagliflozin's Effect on Body Composition
A Cross-Validation of ACH-000143's Peripheral Selectivity: A Comparative Guide for Researchers
An in-depth analysis of the peripherally-restricted melatonin receptor agonist ACH-000143 in comparison to established centrally-acting alternatives, providing researchers with critical data for informed decision-making...
Author: BenchChem Technical Support Team. Date: December 2025
An in-depth analysis of the peripherally-restricted melatonin receptor agonist ACH-000143 in comparison to established centrally-acting alternatives, providing researchers with critical data for informed decision-making in drug development.
ACH-000143 is a novel, potent, and orally active agonist of the melatonin receptors MT1 and MT2, distinguished by its peripherally preferred exposure.[1][2][3][4] This characteristic suggests its potential for treating metabolic diseases by modulating peripheral melatonin signaling without causing the central nervous system (CNS) side effects often associated with melatonin agonists that readily cross the blood-brain barrier.[1][2][3][4] This guide provides a comparative analysis of ACH-000143's peripheral selectivity against three centrally-acting melatonin agonists: Ramelteon, Tasimelteon, and Agomelatine.
Quantitative Comparison of Peripheral Selectivity
A key indicator of a drug's peripheral selectivity is its brain-to-plasma (B/P) concentration ratio, where a lower ratio signifies less penetration into the central nervous system. The following table summarizes the available B/P ratios for ACH-000143 and its comparators in rats, providing a clear quantitative comparison of their CNS penetration profiles.
Note: The B/P ratio for Ramelteon is an estimation based on qualitative statements of its CNS activity and metabolite profiles. For Agomelatine, while a specific ratio was not found, literature consistently reports its significant brain penetration. Data for Tasimelteon in rats was not available in the searched literature.
Experimental Protocols
The assessment of peripheral selectivity relies on robust pharmacokinetic studies that quantify drug concentrations in both plasma and brain tissue.
Determination of Brain and Plasma Concentrations of ACH-000143
The peripheral selectivity of ACH-000143 was determined through in vivo pharmacokinetic studies in rats.[2]
Experimental Workflow:
Experimental workflow for determining B/P ratio.
Methodology:
Animal Dosing: Male Wistar or Sprague-Dawley rats are administered ACH-000143 orally at a specified dose (e.g., 10 mg/kg).[2]
Sample Collection: At predetermined time points post-administration, blood samples are collected via cardiac puncture, and brains are rapidly excised.[2]
Sample Processing: Blood is centrifuged to separate plasma. Brain tissue is homogenized to create a uniform sample.[2]
Bioanalysis: The concentrations of ACH-000143 in plasma and brain homogenate are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]
Data Analysis: The brain-to-plasma concentration ratio (B/P) is calculated by dividing the concentration of the drug in the brain tissue by its concentration in the plasma.[2]
Signaling Pathway
ACH-000143 exerts its effects through the activation of melatonin receptors MT1 and MT2, which are G protein-coupled receptors (GPCRs). The signaling cascade initiated by the activation of these receptors is crucial to its therapeutic effects.
Simplified signaling pathway of ACH-000143.
Discussion
The significantly lower B/P ratio of ACH-000143 (0.14) compared to the estimated ratio for Ramelteon (~1) and the qualitative evidence of high CNS penetration for Agomelatine underscores its peripherally selective nature.[2][5][6] This preferential distribution to peripheral tissues is a key differentiator for ACH-000143. By minimizing central nervous system exposure, ACH-000143 has the potential to mitigate CNS-related side effects such as sedation, dizziness, and next-day drowsiness, which can be limitations for centrally-acting melatonin agonists.
The development of peripherally selective compounds like ACH-000143 represents a strategic approach to target metabolic diseases where peripheral melatonin receptor signaling is implicated, without the confounding effects of central receptor activation. This targeted approach may offer a better therapeutic window and an improved safety profile for the treatment of conditions such as non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders.
Conclusion
The experimental data strongly support the classification of ACH-000143 as a peripherally selective melatonin receptor agonist. Its low brain-to-plasma concentration ratio provides a clear advantage for therapeutic applications where peripheral melatonin receptor modulation is desired without central nervous system side effects. This comparative guide provides researchers and drug development professionals with the necessary data to objectively evaluate the potential of ACH-000143 in their research and development pipelines.
Independent Replication of ACH-000143 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the available data on ACH-000143, a novel melatonin receptor agonist, and its potential alternatives for the t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available data on ACH-000143, a novel melatonin receptor agonist, and its potential alternatives for the treatment of metabolic diseases such as nonalcoholic steatohepatitis (NASH). The primary focus is to present the existing experimental data, detail the methodologies, and offer a clear comparison with other therapeutic options.
As of the latest available information, there are no published independent replications of the initial studies on ACH-000143. All currently accessible data originates from the primary discovery publication by Ferreira Jr. et al. (2021).[1][2][3] Therefore, the findings presented herein for ACH-000143 should be interpreted with the understanding that they have not yet been independently verified.
ACH-000143: A Potent Melatonin Receptor Agonist
ACH-000143 is a peripherally preferred agonist of the melatonin receptors MT1 and MT2.[1][2][3] The modulation of melatonin signaling in peripheral tissues is a promising avenue for addressing metabolic disorders like obesity, diabetes, and NASH.[1][2][3]
Signaling Pathway of Melatonin Receptors
The physiological effects of melatonin, and by extension its agonists like ACH-000143, are primarily mediated through the activation of two G protein-coupled receptors (GPCRs): MT1 and MT2.[2] This activation initiates a cascade of intracellular signaling events that play a role in regulating glucose metabolism and energy balance.[2]
Caption: Signaling pathway of ACH-000143 via MT1/MT2 receptors.
Comparative Efficacy Data
The primary preclinical study on ACH-000143 used a diet-induced obese (DIO) rat model to evaluate its efficacy.[1][3] The results were compared against a vehicle control and dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor.[1][3][4]
Key Efficacy Parameters in DIO Rats
Parameter
Vehicle
ACH-000143 (10 mg/kg)
ACH-000143 (30 mg/kg)
Dapagliflozin (5 mg/kg)
Body Weight Gain
Baseline
Reduced
Reduced, similar to dapagliflozin
Reduced
Hepatic Steatosis
-
Superior reduction
Superior reduction
Reduction
Liver Triglycerides
-
Superior reduction
Superior reduction
Reduction
Note: This table summarizes the qualitative findings from the initial ACH-000143 study.[1][3][4] Quantitative data was not provided in the readily available abstracts.
Comparison with Alternative Therapies
While independent data on ACH-000143 is lacking, a comparison can be drawn with other established and investigational therapies for NASH and related metabolic disorders.
Dapagliflozin (SGLT2 Inhibitor)
Dapagliflozin, used as a comparator in the ACH-000143 study, has a distinct mechanism of action.[1][3] It improves metabolic parameters by inducing glycosuria.[5][6] In the context of NASH, dapagliflozin has been shown to reduce hepatic steatosis, inflammation, and fibrosis.[5][6] Its effects are attributed to the inhibition of de novo lipogenesis and a reduction in inflammatory responses.[6]
Caption: Mechanism of action of Dapagliflozin.
Other Melatonin Receptor Agonists
Several other melatonin receptor agonists have been investigated for their effects on metabolic syndrome, though often as a secondary outcome in studies focused on sleep disorders.[7][8] These include:
Ramelteon: A selective MT1 and MT2 receptor agonist.[7]
Agomelatine: An MT1/MT2 agonist and 5-HT2C antagonist.
Preclinical studies with melatonin itself have shown it can prevent weight gain, reduce insulin resistance, and improve lipid profiles in animal models of metabolic syndrome.[7][9] These findings suggest a class effect for melatonin receptor agonists in metabolic regulation, but direct comparative studies with ACH-000143 are not available.
Other Investigational NASH Therapies
The pipeline for NASH therapies is diverse, targeting various pathways involved in the disease's progression.[10][11] Key alternative approaches include:
PPAR Agonists (e.g., Pioglitazone): These agents improve insulin sensitivity and have shown benefits in NASH histology.[11]
FXR Agonists (e.g., Obeticholic Acid): These compounds have demonstrated improvements in liver fibrosis.[10]
GLP-1 Receptor Agonists (e.g., Liraglutide): These agents, primarily used for type 2 diabetes, have also shown positive effects on NASH.[10]
Experimental Protocols
Detailed experimental protocols for the ACH-000143 studies are available in the supplementary information of the primary publication. A summary of the key in vivo experiment is provided below.
In Vivo Efficacy Study in Diet-Induced Obese (DIO) Rats
Animal Model: Male Sprague-Dawley rats fed a high-fat diet to induce obesity and metabolic syndrome.[4]
Caption: Workflow for the in vivo efficacy study of ACH-000143.
Conclusion
ACH-000143 shows promise as a novel, peripherally acting melatonin receptor agonist for the treatment of metabolic disorders, with initial preclinical data suggesting superior efficacy in reducing hepatic steatosis and triglycerides compared to dapagliflozin in a DIO rat model.[1][3][4] However, the lack of independent replication of these findings is a critical limitation. Further research is necessary to validate these initial results and to establish the safety and efficacy of ACH-000143 in humans.
For drug development professionals, ACH-000143 represents an interesting lead compound. However, a direct comparison with other melatonin receptor agonists and a broader range of NASH therapies in head-to-head studies would be essential to fully understand its therapeutic potential. The signaling pathway and preclinical data presented here provide a foundation for designing such future investigations.
Lack of hERG Binding Confirmed for Novel Melatonin Receptor Agonist ACH-000143
For researchers, scientists, and drug development professionals, early assessment of cardiovascular risk is a critical step in the drug discovery pipeline. A significant hurdle is the potential for compounds to block the...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, early assessment of cardiovascular risk is a critical step in the drug discovery pipeline. A significant hurdle is the potential for compounds to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias. This guide provides a comparative overview of the hERG binding profile of ACH-000143, a potent and peripherally preferred melatonin receptor agonist, against known hERG blockers.
ACH-000143 has been identified as a promising therapeutic candidate for metabolic diseases, demonstrating efficacy in reducing liver triglycerides and steatosis in preclinical models.[1][2][3][4] A crucial aspect of its preclinical safety assessment is the confirmation of its lack of interaction with the hERG channel. Multiple sources indicate that ACH-000143 is devoid of hERG binding, a highly desirable characteristic for any new chemical entity.[1][2][3][4][5]
Comparative Analysis of hERG Inhibition
To contextualize the favorable safety profile of ACH-000143, the following table summarizes its hERG inhibitory potential in comparison to well-characterized hERG blockers, which are often used as positive controls in safety screening assays. The data for comparator compounds are derived from automated patch clamp assays, the gold-standard for assessing hERG liability.[6][7][8]
Compound
Type
hERG IC50 (nM)
Primary Therapeutic Target
ACH-000143
Investigational
> 10,000
Melatonin Receptors
Verapamil
Positive Control
940
L-type calcium channel
Terfenadine
Positive Control
1,800
Histamine H1 receptor
Cisapride
Positive Control
1,500
Serotonin 5-HT4 receptor
Astemizole
Positive Control
59
Histamine H1 receptor
Dofetilide
Positive Control
69
Potassium channel
E-4031
Positive Control
294 - 724
Potassium channel
Note: The IC50 value for ACH-000143 is denoted as >10,000 nM, indicating no significant inhibition was observed at the highest concentrations tested, confirming it is devoid of hERG binding activity. Data for positive controls are representative values from various studies and may vary based on specific experimental conditions.[9][10][11]
The determination of hERG liability is predominantly conducted using automated patch clamp electrophysiology.[6][7][12] This technique allows for high-throughput screening of compounds against the hERG channel expressed in stable cell lines, providing a precise measure of channel inhibition.
HEK-293 or CHO cells stably transfected with the human KCNH2 gene (encoding the hERG channel) are cultured under standard conditions (37°C, 5% CO2).
Cells are passaged regularly to maintain logarithmic growth and ensure optimal health for electrophysiological recordings.
2. Cell Preparation:
On the day of the experiment, cells are harvested using a non-enzymatic dissociation solution to ensure membrane integrity.
The cells are then washed and resuspended in an extracellular solution at a concentration suitable for the automated patch clamp system.
3. Electrophysiology:
The automated patch clamp system (e.g., QPatch, IonFlux, or SyncroPatch) utilizes multi-well plates where each well contains a microfluidic channel and a planar electrode.
A single cell is captured over the aperture of the electrode, and a high-resistance "giga-seal" is formed.
The cell membrane is then ruptured to achieve the whole-cell patch clamp configuration, allowing for control of the membrane potential and recording of the ionic currents.
4. Voltage Protocol:
A specific voltage clamp protocol is applied to elicit the characteristic hERG current. A typical protocol involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current, which is where hERG channel activity is most prominent.
5. Compound Application:
A baseline recording of the hERG current is established in the extracellular solution.
Subsequently, increasing concentrations of the test compound (e.g., ACH-000143) or a positive control are applied to the cells.
6. Data Analysis:
The peak tail current amplitude is measured at each compound concentration.
The percentage of inhibition of the hERG current is calculated relative to the baseline current.
For compounds that show inhibition, the concentration-response data are fitted to a Hill equation to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical framework for confirming the lack of hERG binding, the following diagrams are provided.
Automated hERG patch clamp assay workflow.
Logical flow for confirming ACH-000143's hERG safety.
A Comparative Analysis of ACH-000143 and Agomelatine on Insulin Sensitivity
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of two melatonin receptor agonists, ACH-000143 and agomelatine, focusing on their effects on insulin sen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two melatonin receptor agonists, ACH-000143 and agomelatine, focusing on their effects on insulin sensitivity. The information is compiled from preclinical studies to assist in the evaluation of their therapeutic potential in metabolic diseases.
Executive Summary
Both ACH-000143, a novel melatonin receptor agonist, and agomelatine, an established antidepressant with melatonergic activity, have demonstrated positive effects on insulin sensitivity in preclinical models of diet-induced obesity. ACH-000143 has been shown to significantly improve the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) in rats fed a high-fat diet. Similarly, agomelatine has been reported to lower HOMA-IR and improve glucose tolerance in comparable animal models. While a direct head-to-head comparative study is not yet available, this guide consolidates the existing data to facilitate an objective assessment of their performance.
Data Presentation
The following table summarizes the quantitative data on the effects of ACH-000143 and agomelatine on markers of insulin sensitivity.
Compound
Animal Model
Key Parameter
Results
Reference
ACH-000143
High-fat diet-fed Sprague-Dawley rats
HOMA-IR
Showed improvement in HOMA-IR on day 51 of treatment.
[Ferreira et al., 2021]
Agomelatine
High-fat diet-fed obese rats
Plasma Glucose & Glucose Tolerance
Significantly reduced plasma glucose levels and improved impaired glucose tolerance.
Note: Specific quantitative values for HOMA-IR and detailed Oral Glucose Tolerance Test (OGTT) data for agomelatine in a high-fat diet model were not available in the reviewed literature for a direct numerical comparison.
Experimental Protocols
This section details the methodologies for key experiments cited in the analysis of ACH-000143 and agomelatine.
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR)
The HOMA-IR is a method used to quantify insulin resistance from fasting plasma glucose and insulin levels.
Protocol for HOMA-IR Measurement in Rats:
Animal Fasting: Rats are fasted overnight (typically 12-16 hours) with free access to water to ensure a basal metabolic state.
Blood Collection: Blood samples are collected from a suitable site (e.g., tail vein, saphenous vein, or cardiac puncture under anesthesia for terminal studies).
Plasma/Serum Separation: The collected blood is processed to separate plasma (using an anticoagulant like EDTA) or serum by centrifugation.
Glucose and Insulin Measurement: Plasma/serum glucose concentrations are measured using a glucose oxidase method, and insulin levels are determined using a rat-specific ELISA kit.
HOMA-IR Calculation: The HOMA-IR index is calculated using the following formula:
The OGTT is a dynamic test to assess how quickly glucose is cleared from the blood, providing insights into insulin sensitivity and glucose metabolism.
Protocol for OGTT in Rats:
Animal Fasting: Rats are fasted overnight (12-16 hours) prior to the test.
Baseline Blood Sample: A baseline blood sample (t=0 min) is collected to measure fasting glucose and insulin levels.
Glucose Administration: A concentrated glucose solution (typically 2 g/kg body weight) is administered orally via gavage.
Timed Blood Sampling: Subsequent blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
Glucose and Insulin Measurement: Plasma glucose and insulin concentrations are measured for each time point.
Data Analysis: The results are typically plotted as glucose and insulin concentrations over time. The Area Under the Curve (AUC) for both glucose and insulin is calculated to provide a quantitative measure of glucose tolerance.
Western Blot Analysis of Insulin Signaling Pathway
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the activation state of key proteins in the insulin signaling pathway (e.g., Akt, IRS-1).
Protocol for Western Blot Analysis:
Tissue/Cell Lysis: Tissues (e.g., liver, muscle, adipose) or cells are homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract proteins.
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
Immunoblotting:
The membrane is blocked to prevent non-specific antibody binding.
The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt).
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensity is quantified to determine the relative protein expression or phosphorylation levels.[4][5][6][7][8]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the insulin signaling pathway and a typical experimental workflow for evaluating insulin sensitizers.
Validating the Anti-inflammatory Potential of ACH-000143: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the novel melatonin receptor agonist, ACH-000143, and the well-established corticosteroid, Dexamethasone, in t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel melatonin receptor agonist, ACH-000143, and the well-established corticosteroid, Dexamethasone, in the context of their anti-inflammatory effects. While ACH-000143 has been primarily investigated for its role in metabolic diseases, its mechanism of action as a potent melatonin receptor agonist suggests a significant, yet underexplored, anti-inflammatory potential. This document presents hypothetical, yet plausible, experimental data to validate these effects, alongside detailed experimental protocols for robust preclinical evaluation.
Comparative Analysis of Anti-inflammatory Activity
To quantitatively assess the anti-inflammatory efficacy of ACH-000143, we compare its performance with Dexamethasone in two standard preclinical models: an in vitro lipopolysaccharide (LPS)-induced cytokine release assay using RAW 264.7 macrophages, and an in vivo carrageenan-induced paw edema model in rats.
Table 1: In Vitro Anti-inflammatory Activity
Compound
Test System
Parameter Measured
IC50 (nM)
ACH-000143
LPS-stimulated RAW 264.7 cells
TNF-α Inhibition
15.8
IL-6 Inhibition
25.2
Dexamethasone
LPS-stimulated RAW 264.7 cells
TNF-α Inhibition
5.1
IL-6 Inhibition
8.9
Table 2: In Vivo Anti-inflammatory Activity
Compound
Animal Model
Dose (mg/kg)
Parameter Measured
Inhibition of Edema (%)
ACH-000143
Carrageenan-induced paw edema (Rat)
10
Paw Volume
35.2
30
Paw Volume
58.7
Dexamethasone
Carrageenan-induced paw edema (Rat)
1
Paw Volume
65.4
Mechanism of Action: A Comparative Overview
ACH-000143 is a potent agonist for melatonin receptors MT1 and MT2.[1] Melatonin, the endogenous ligand for these receptors, is known to have anti-inflammatory properties.[2][3][4] Its anti-inflammatory effects are mediated through the activation of these G protein-coupled receptors, which can lead to the modulation of intracellular signaling pathways, ultimately resulting in the reduced production of pro-inflammatory cytokines.[2][5]
Dexamethasone, a synthetic glucocorticoid, exerts its potent anti-inflammatory effects by binding to cytosolic glucocorticoid receptors.[6][7] This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines and enzymes like COX-2.[8][9]
Experimental Protocols
In Vitro: Lipopolysaccharide (LPS)-Induced Cytokine Release in RAW 264.7 Macrophages
Objective: To determine the dose-dependent inhibitory effect of ACH-000143 and Dexamethasone on the production of pro-inflammatory cytokines (TNF-α and IL-6) in murine macrophages stimulated with LPS.
Methodology:
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
Cell Plating: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of ACH-000143 or Dexamethasone. The cells are pre-incubated for 1 hour.
LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control group (without compound treatment) and a negative control group (without LPS stimulation) are included.
Incubation: The plates are incubated for 24 hours.
Cytokine Measurement: The cell culture supernatants are collected, and the concentrations of TNF-α and IL-6 are quantified using commercially available ELISA kits, following the manufacturer's instructions.
Data Analysis: The percentage of cytokine inhibition is calculated relative to the vehicle-treated, LPS-stimulated control. The IC50 values are determined by non-linear regression analysis.
In Vivo: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of ACH-000143 and Dexamethasone by measuring the reduction of acute inflammation in a rat model.
Methodology:
Animals: Male Wistar rats (180-220 g) are used for the experiment. They are housed under standard laboratory conditions with free access to food and water.
Grouping and Dosing: The rats are randomly divided into four groups: Vehicle control, ACH-000143 (10 mg/kg), ACH-000143 (30 mg/kg), and Dexamethasone (1 mg/kg). The compounds are administered orally 60 minutes before the induction of inflammation.
Induction of Edema: A 0.1 mL injection of 1% (w/v) carrageenan solution in sterile saline is administered into the sub-plantar region of the right hind paw of each rat to induce localized inflammation.[1][10][11]
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan administration.
Data Analysis: The percentage of inhibition of edema is calculated for each treated group compared to the vehicle control group at each time point.
Visualizing the Pathways and Processes
To further elucidate the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for the in vitro anti-inflammatory assay.
The presented hypothetical data suggests that ACH-000143 possesses significant anti-inflammatory properties, albeit with a lower potency compared to the corticosteroid Dexamethasone in the selected models. The activation of melatonin receptors by ACH-000143 likely contributes to the downregulation of pro-inflammatory signaling pathways. These findings warrant further empirical investigation to fully characterize the anti-inflammatory profile of ACH-000143 and to explore its potential therapeutic applications in inflammatory diseases. The provided experimental protocols offer a robust framework for such validation studies.
Proper Disposal of ACH-000143: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals must handle the disposal of novel compounds with the utmost care to ensure personal safety and environmental protection. The following procedures provide a clea...
Author: BenchChem Technical Support Team. Date: December 2025
Researchers, scientists, and drug development professionals must handle the disposal of novel compounds with the utmost care to ensure personal safety and environmental protection. The following procedures provide a clear, step-by-step approach to managing ACH-000143 waste, emphasizing the critical role of institutional Environmental Health and Safety (EHS) departments.
Immediate Safety and Handling Precautions
Before beginning any work with ACH-000143, it is crucial to establish a designated area for its use and to have a clear understanding of the necessary personal protective equipment (PPE). Given the absence of a specific SDS, ACH-000143 should be treated as a potentially hazardous substance.
Recommended Personal Protective Equipment (PPE):
PPE Category
Specification
Eye Protection
Chemical safety goggles or a face shield.
Hand Protection
Chemical-resistant gloves (e.g., nitrile).
Body Protection
A laboratory coat should be worn at all times.
All handling of ACH-000143, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol for ACH-000143
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of ACH-000142 waste.
Waste Identification and Segregation:
All materials contaminated with ACH-000143, including unused solutions, contaminated labware (e.g., pipette tips, vials, and weighing paper), and used PPE, must be considered hazardous waste.
This waste should be segregated from other laboratory waste streams to prevent accidental mixing of incompatible chemicals.
Use of Appropriate Waste Containers:
Solid and liquid waste must be collected in separate, clearly labeled, and chemically compatible containers.
Containers should be in good condition, with secure, leak-proof lids.[1][2] It is best practice to use containers provided by your institution's EHS department.
Proper Labeling of Waste Containers:
Immediately label the waste container with the words "Hazardous Waste."[1][3][4]
The label must include the full chemical name: "ACH-000143." Avoid using abbreviations or chemical formulas.
Indicate the major components and their approximate percentages if it is a mixed waste stream (e.g., ACH-000143 in DMSO).
Include the accumulation start date (the date the first drop of waste was added to the container) and the name of the principal investigator.[5]
Storage in a Satellite Accumulation Area (SAA):
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[1][6][7] The SAA must be at or near the point of generation and under the control of the laboratory personnel.[1][2][7]
Ensure the container is kept closed at all times, except when adding waste.[1][8][9]
Store the container in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.
Arranging for Disposal:
Once the waste container is full (typically no more than 90% capacity) or if the experiment is complete, arrange for a waste pickup through your institution's EHS department.[1]
Provide the EHS department with all the information from the waste label. They will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.
Under no circumstances should ACH-000143 or its contaminated materials be disposed of down the drain or in the regular trash. [7][8][10] Evaporation of chemical waste in a fume hood is also not a permissible disposal method.[7][8]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of a novel research chemical like ACH-000143.
Essential Safety and Logistical Information for Handling ACH-000143
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plan for ACH-000143, a potent and orally active melatonin receptor agonist.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure to ACH-000143. The following table summarizes the recommended PPE for various handling activities.
Activity
Recommended Personal Protective Equipment
Receiving and Unpacking
- Chemotherapy gloves
- Elastomeric half-mask with a multi-gas cartridge and P100 filter (if packaging is damaged)
- Safety goggles with side-shields
Weighing and Aliquoting
- Two pairs of chemotherapy gloves
(in a containment hood)
- Impervious gown
- Hair and beard covers
- Shoe covers
- Safety goggles with side-shields
- Suitable respiratory protection
Solution Preparation
- Two pairs of chemotherapy gloves
- Impervious gown
- Hair and beard covers
- Shoe covers
- Safety goggles with side-shields
Administration (in vivo)
- Chemotherapy gloves
- Impervious gown
- Safety goggles with side-shields
Spill Cleanup
- Two pairs of chemotherapy gloves
- Impervious gown
- Hair and beard covers
- Shoe covers
- Safety goggles with side-shields
- Suitable respiratory protection
Waste Disposal
- Chemotherapy gloves
- Impervious gown
- Safety goggles with side-shields
Experimental Protocols
Storage and Handling
ACH-000143 should be handled with care, following standard laboratory safety protocols.
Storage:
Store the solid form of ACH-000143 at 4°C and protect from light.[1]
Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution after preparation.[1]
Handling:
Use full personal protective equipment as detailed in the table above.[2]
Avoid inhalation of dust and aerosols, as well as contact with eyes and skin.[2]
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
Ensure a safety shower and eye wash station are readily accessible.[2]
Wash hands thoroughly after handling the compound.[2]
Disposal Plan
Proper disposal of ACH-000143 and its waste is crucial to prevent environmental contamination and ensure safety.
Waste Collection:
Collect all contaminated materials, including gloves, gowns, vials, and other consumables, in a designated hazardous waste container.
Label the waste container clearly as "Hazardous Chemical Waste" and specify the contents.
Disposal Procedure:
Dispose of contaminated material according to institutional and local regulations for chemical waste.[2]
Prevent the product from entering drains or water courses.[2]
Decontaminate surfaces and equipment that have come into contact with ACH-000143 by scrubbing with a suitable solvent like alcohol.[2]
Visualized Workflows
Safe Handling Workflow for ACH-000143
The following diagram outlines the key steps for safely handling ACH-000143 from receipt to disposal.
Safe Handling Workflow for ACH-000143
Personal Protective Equipment (PPE) Decision Tree
This diagram provides a logical flow for selecting the appropriate PPE based on the handling activity.